GSK3987
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-benzyl-3-(4-methoxyanilino)-4-phenylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-29-20-14-12-19(13-15-20)25-22-21(18-10-6-3-7-11-18)23(27)26(24(22)28)16-17-8-4-2-5-9-17/h2-15,25H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZMYWLMBBLASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to GSK3987: A Dual LXRα and LXRβ Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3987 is a potent, synthetic dual agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ). LXRs are nuclear receptors that play a critical role in the transcriptional regulation of lipid metabolism and inflammation. As cholesterol sensors, their activation leads to the expression of genes involved in reverse cholesterol transport, promoting the removal of excess cholesterol from peripheral tissues. This compound, by activating both LXR isoforms, stimulates the expression of key target genes such as ATP-binding cassette transporter A1 (ABCA1) and sterol regulatory element-binding protein 1c (SREBP-1c). This dual agonism translates to a robust induction of cellular cholesterol efflux, a process with significant therapeutic implications for atherosclerosis. However, the concomitant activation of SREBP-1c also leads to an increase in triglyceride accumulation, a common challenge with non-selective LXR agonists. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key pharmacological data, and detailed experimental protocols for its characterization.
Introduction to Liver X Receptors (LXRs)
Liver X Receptors (LXRs) are members of the nuclear receptor superfamily of transcription factors that form obligate heterodimers with the Retinoid X Receptor (RXR).[1] There are two isoforms, LXRα (NR1H3) and LXRβ (NR1H2), which share a 78% homology in their ligand-binding domains.[2] LXRα is predominantly expressed in the liver, adipose tissue, macrophages, and intestine, while LXRβ is ubiquitously expressed.[3]
LXRs are activated by oxysterols, which are oxidized derivatives of cholesterol, and function as cellular cholesterol sensors.[4] Upon ligand binding, the LXR/RXR heterodimer undergoes a conformational change, leading to the recruitment of coactivators and subsequent transcription of target genes containing LXR response elements (LXREs) in their promoters.[1] Key LXR target genes are involved in the regulation of cholesterol homeostasis, fatty acid metabolism, and inflammation.[2][5]
This compound: A Dual LXRα and LXRβ Agonist
This compound is a small molecule that acts as a potent dual agonist for both LXRα and LXRβ. Its activation of these receptors initiates a signaling cascade that has significant effects on lipid metabolism.
Mechanism of Action
Upon entering the cell, this compound binds to the ligand-binding domain of LXRα and LXRβ. This binding event induces a conformational change in the receptor, promoting the dissociation of corepressors and the recruitment of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1).[6] The activated LXR/RXR heterodimer then binds to LXREs in the promoter regions of target genes, initiating their transcription.
Key downstream effects of this compound-mediated LXR activation include:
-
Increased Reverse Cholesterol Transport: Upregulation of ABCA1 and ABCG1, transporters that facilitate the efflux of cholesterol from cells, particularly macrophages, to high-density lipoprotein (HDL).[5]
-
Enhanced Lipogenesis: Increased expression of SREBP-1c, a master regulator of fatty acid and triglyceride synthesis.[7] This leads to an accumulation of triglycerides in hepatocytes.
-
Anti-inflammatory Effects: LXR activation has been shown to have anti-inflammatory properties by repressing the expression of pro-inflammatory genes in macrophages.[2]
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological data for this compound.
| Parameter | Value | Target | Assay Type | Reference |
| EC50 (Coactivator Recruitment) | 50 nM | LXRα-SRC1 | Ligand-Sensing Assay (LiSA) | [7] |
| 40 nM | LXRβ-SRC1 | Ligand-Sensing Assay (LiSA) | [7][8] | |
| EC50 (Reporter Gene Assay) | 80 nM | ABCA1 Expression | THP-1 Cell Reporter Assay | [6] |
| Selectivity | >50-fold | LXRα/β vs. other nuclear receptors | Not Specified | [6] |
| Physicochemical Properties | Value | Reference |
| Molecular Weight | 384.43 g/mol | [7] |
| Purity | >98% | [9] |
Signaling Pathway and Experimental Workflow
LXR Signaling Pathway
The following diagram illustrates the signaling pathway activated by this compound.
Caption: LXR Signaling Pathway Activated by this compound.
Experimental Workflow for Characterization of this compound
The following diagram outlines a typical experimental workflow for the preclinical characterization of a dual LXR agonist like this compound.
Caption: Experimental Workflow for this compound Characterization.
Detailed Experimental Protocols
LXRα/β Coactivator Recruitment Assay (TR-FRET)
Objective: To determine the EC50 of this compound for inducing the recruitment of a fluorescently labeled coactivator peptide to LXRα and LXRβ.
Materials:
-
GST-tagged LXRα and LXRβ ligand-binding domains (LBDs)
-
Terbium-labeled anti-GST antibody
-
Fluorescein-labeled coactivator peptide (e.g., from SRC-1)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4)
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a dilution in assay buffer to achieve the desired final concentrations.
-
In a 384-well plate, add LXRα-LBD or LXRβ-LBD to each well.
-
Add the terbium-labeled anti-GST antibody to each well.
-
Add the this compound dilutions to the appropriate wells.
-
Add the fluorescein-labeled coactivator peptide to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 520 nm (fluorescein) and 495 nm (terbium).
-
Calculate the emission ratio (520 nm / 495 nm) and plot the results against the log of the this compound concentration to determine the EC50 value.
ABCA1 Promoter-Luciferase Reporter Assay in THP-1 Cells
Objective: To measure the functional activity of this compound in inducing the expression of a reporter gene driven by the ABCA1 promoter.
Materials:
-
THP-1 cells stably transfected with an ABCA1 promoter-luciferase reporter construct
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
(Optional) Differentiate the THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add the this compound dilutions to the cells.
-
Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence values against the log of the this compound concentration to determine the EC50.
Triglyceride Accumulation Assay in HepG2 Cells
Objective: To quantify the effect of this compound on intracellular triglyceride levels in a human hepatocyte cell line.
Materials:
-
HepG2 cells
-
DMEM supplemented with 10% FBS
-
This compound
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
96-well clear cell culture plates
-
Plate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere and grow to 80-90% confluency.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the this compound dilutions for 24-48 hours.
-
Wash the cells with PBS and lyse them using the provided lysis buffer.
-
Quantify the triglyceride content in the cell lysates using a commercial triglyceride quantification kit, following the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the triglyceride levels to the total protein concentration in each well.
-
Plot the normalized triglyceride levels against the this compound concentration.
Conclusion
This compound is a valuable research tool for investigating the roles of LXRα and LXRβ in lipid metabolism and inflammation. Its potent dual agonism provides a robust means to stimulate LXR-mediated signaling pathways. While the induction of both cholesterol efflux and triglyceride synthesis highlights the therapeutic challenge of developing LXR agonists, this compound serves as a critical compound for elucidating the distinct and overlapping functions of the two LXR isoforms. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of this compound and other LXR modulators, paving the way for the development of next-generation therapeutics targeting the LXR pathway for the treatment of cardiometabolic diseases.
References
- 1. Minireview: Liver X Receptor β: Emerging Roles in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X receptor - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Coronary heart disease: Significance of liver X receptor α genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Biochemicals - CAT N°: 30954 [bertin-bioreagent.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. scbt.com [scbt.com]
GSK3987: A Technical Guide on its Mechanism of Action in Cholesterol Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3987 is a potent, synthetic dual agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ). Its mechanism of action in cholesterol metabolism is centered on the activation of these nuclear receptors, which are critical regulators of cholesterol homeostasis, transport, and efflux. By mimicking the effects of endogenous LXR ligands, oxysterols, this compound transcriptionally upregulates a suite of genes involved in reverse cholesterol transport, thereby facilitating the removal of cholesterol from peripheral tissues, including macrophages within atherosclerotic plaques. This technical guide provides a detailed overview of the core mechanism of action of this compound, supported by available in vitro data, and outlines the experimental protocols relevant to its characterization.
Core Mechanism of Action: LXR Agonism
This compound functions as a pan-LXR agonist, binding to and activating both LXRα and LXRβ. This activation leads to the recruitment of coactivator proteins, such as the Steroid Receptor Coactivator-1 (SRC-1), and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.
The primary consequence of LXR activation by this compound in the context of cholesterol metabolism is the enhanced expression of genes pivotal to reverse cholesterol transport.
Key Target Genes and Their Functions:
-
ATP-binding cassette transporter A1 (ABCA1): This transporter is crucial for the efflux of cellular cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (ApoA-I), forming nascent high-density lipoprotein (HDL) particles. Upregulation of ABCA1 is a primary mechanism by which LXR agonists are thought to exert their anti-atherosclerotic effects.
-
ATP-binding cassette transporter G1 (ABCG1): ABCG1 promotes the efflux of cholesterol from macrophages to mature HDL particles.
-
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): LXR activation also potently induces the expression of SREBP-1c, a key transcription factor that promotes the synthesis of fatty acids and triglycerides in the liver. This off-target effect is a major contributor to the hypertriglyceridemia and hepatic steatosis observed with many potent LXR agonists.
Quantitative Data
The following tables summarize the available quantitative data for this compound's in vitro activity. In vivo data on plasma lipid profiles were not available in the provided search results.
Table 1: In Vitro Potency of this compound
| Parameter | Assay System | EC50 | Reference |
| LXRα-SRC1 Recruitment | Ligand-Sensing Assay | 50 nM | [1][2][3] |
| LXRβ-SRC1 Recruitment | Ligand-Sensing Assay | 40 nM | [1][2][3] |
| ABCA1 Expression Induction | Reporter Assay (THP-1 cells) | 80 nM | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in a Macrophage
Caption: this compound activates the LXR/RXR heterodimer, leading to the transcription of target genes like ABCA1 and promoting cholesterol efflux.
Experimental Workflow: Cholesterol Efflux Assay
Caption: A generalized workflow for assessing this compound-induced cholesterol efflux in macrophages.
Experimental Protocols
Detailed experimental protocols for this compound are likely described in the primary literature, specifically in Jaye, M.C., et al., J. Med. Chem. 2005, 48(17), 5419-5422. Based on standard methodologies, the following are generalized protocols for key experiments.
LXR-SRC1 Recruitment Ligand-Sensing Assay
-
Objective: To determine the potency of this compound in inducing the interaction between LXR and a coactivator peptide from SRC-1.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. A GST-tagged LXR ligand-binding domain (LBD) is incubated with a biotinylated SRC-1 coactivator peptide and a Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin. Ligand binding induces a conformational change in the LXR-LBD, promoting its interaction with the SRC-1 peptide, bringing the Europium donor and Allophycocyanin acceptor into proximity, resulting in a FRET signal.
-
General Protocol:
-
Prepare a reaction mixture containing GST-LXRα-LBD or GST-LXRβ-LBD, biotinylated SRC-1 peptide, Europium-anti-GST antibody, and Streptavidin-Allophycocyanin in assay buffer.
-
Add serial dilutions of this compound or a vehicle control to the reaction mixture in a microplate.
-
Incubate at room temperature for a specified time (e.g., 2 hours).
-
Measure the TR-FRET signal using a suitable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665/615) and plot the data against the this compound concentration to determine the EC50 value.
-
ABCA1 Reporter Gene Assay
-
Objective: To quantify the ability of this compound to induce the transcriptional activity of the ABCA1 promoter.
-
Principle: A cell line (e.g., human monocytic THP-1 cells) is stably transfected with a reporter construct containing the ABCA1 promoter upstream of a luciferase gene. Treatment with an LXR agonist induces the promoter, leading to the expression of luciferase, which can be quantified by measuring luminescence.
-
General Protocol:
-
Plate the stably transfected THP-1 cells in a multi-well plate.
-
Treat the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 24 hours).
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or total protein concentration).
-
Plot the normalized luciferase activity against the this compound concentration to determine the EC50 value.
-
Macrophage Cholesterol Efflux Assay
-
Objective: To measure the capacity of this compound to promote the efflux of cholesterol from macrophages to an acceptor particle.
-
Principle: Macrophages are loaded with radiolabeled cholesterol. After treatment with the test compound, a cholesterol acceptor (e.g., ApoA-I) is added. The amount of radiolabeled cholesterol that is transported out of the cells and into the medium is quantified.
-
General Protocol:
-
Differentiate THP-1 monocytes into macrophages using PMA.
-
Label the macrophages with [³H]-cholesterol for 24-48 hours.
-
Equilibrate the cells in serum-free medium.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 18-24 hours).
-
Add ApoA-I to the medium and incubate for a further period (e.g., 4-6 hours).
-
Collect the supernatant and lyse the cells.
-
Measure the radioactivity in both the supernatant and the cell lysate using liquid scintillation counting.
-
Calculate the percentage of cholesterol efflux as: (cpm in supernatant / (cpm in supernatant + cpm in cell lysate)) * 100.
-
Conclusion
This compound is a potent dual LXRα/β agonist that activates the LXR signaling pathway, leading to the upregulation of genes involved in reverse cholesterol transport, most notably ABCA1. This mechanism promotes the efflux of cholesterol from macrophages, a key process in preventing or reversing atherosclerosis. While the in vitro data clearly establishes its mechanism and potency, a significant side effect of potent LXR agonism is the induction of SREBP-1c, which can lead to hypertriglyceridemia and hepatic steatosis. Further in vivo studies are required to fully characterize the therapeutic window and potential clinical utility of this compound in the management of dyslipidemia and cardiovascular disease. The detailed quantitative data from such studies, which are not available in the public domain search results, are crucial for a complete understanding of its pharmacological profile.
References
The Discovery and Synthesis of GSK3987: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3987 is a potent and selective synthetic agonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a pivotal role in the transcriptional regulation of lipid metabolism and inflammatory pathways. Its discovery stemmed from a high-throughput screen aimed at identifying inducers of the ATP-binding cassette transporter A1 (ABCA1), a key regulator of cholesterol efflux. This technical guide details the discovery process, from the initial screening to the mechanistic characterization of this compound. It also outlines a representative synthetic route for this class of maleimide-based LXR agonists and presents the available in vitro activity data.
Discovery Cascade: From High-Throughput Screening to LXR Agonism
The journey to identify this compound began with a high-throughput screen designed to find small molecules that could increase the expression of human ABCA1.[1] Substituted 3-(phenylamino)-1H-pyrrole-2,5-diones were identified as a promising class of compounds from this initial screen.[1] Further investigation into the mechanism of action of these hits led to the identification of this compound as a potent ligand for the Liver X Receptors.[1]
High-Throughput Screening (HTS) for ABCA1 Inducers
A cell-based high-throughput screen was the foundational step in the discovery of the chemical scaffold of this compound. While the specific details of the HTS protocol for this compound's discovery are proprietary, a generalizable workflow for such a screen is outlined below.
Experimental Workflow: High-Throughput Screening for ABCA1 Inducers
Caption: A generalized workflow for a high-throughput screen to identify ABCA1 inducers.
Mechanism of Action: Identification as an LXR Agonist
Following the identification of the maleimide (B117702) scaffold, studies were undertaken to elucidate the mechanism by which these compounds induced ABCA1 expression. This led to the discovery that this compound directly interacts with and activates both LXRα and LXRβ. The activation of LXR by an agonist initiates a conformational change in the receptor, leading to the recruitment of coactivator proteins. This receptor-coactivator complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, including ABCA1, to upregulate their transcription.
Signaling Pathway: LXR Agonist-Mediated Gene Expression
Caption: The signaling pathway of this compound as an LXR agonist.
Synthesis of this compound
This compound, with the IUPAC name 1-Benzyl-3-(4-methoxyanilino)-4-phenylpyrrole-2,5-dione, belongs to the substituted 3-(phenylamino)-1H-pyrrole-2,5-dione class of compounds. While the specific, detailed synthesis protocol from the original discovery team is not publicly available, a representative two-step synthesis for this class of compounds can be proposed based on established organic chemistry principles.
Representative Synthetic Scheme
The synthesis likely involves the reaction of a substituted aniline (B41778) with a maleic anhydride (B1165640) derivative, followed by cyclization to form the maleimide ring.
Experimental Workflow: Representative Synthesis of a Maleimide-based LXR Agonist
Caption: A plausible two-step synthetic workflow for this compound.
In Vitro Pharmacological Data
This compound has been characterized in several in vitro assays to determine its potency and efficacy as an LXR agonist. The key quantitative data are summarized in the tables below.
LXR Coactivator Recruitment Assay
This assay measures the ability of a ligand to induce the interaction between the LXR ligand-binding domain (LBD) and a coactivator peptide, typically a fragment of the Steroid Receptor Coactivator-1 (SRC-1). A common method for this is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Experimental Protocol: LXR Coactivator Recruitment (TR-FRET) Assay
-
Reagents :
-
LXRα or LXRβ Ligand Binding Domain (LBD) fused to a tag (e.g., GST).
-
Terbium-labeled antibody against the LBD tag (e.g., anti-GST).
-
Fluorescein-labeled coactivator peptide (e.g., SRC-1 fragment).
-
Assay buffer.
-
This compound serially diluted in DMSO.
-
-
Procedure :
-
Add LXR-LBD to the wells of a microplate.
-
Add the serially diluted this compound or control compound.
-
Incubate to allow for ligand-receptor binding.
-
Add a mixture of the Terbium-labeled antibody and the Fluorescein-labeled coactivator peptide.
-
Incubate to allow for antibody-LBD and LBD-coactivator binding.
-
Read the plate on a TR-FRET enabled reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein (B123965) and 495 nm for terbium).
-
-
Data Analysis :
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Table 1: In Vitro Activity of this compound on LXR
| Target | Assay | EC50 (nM) | Reference |
| LXRα | SRC-1 Coactivator Recruitment | 50 | [1] |
| LXRβ | SRC-1 Coactivator Recruitment | 40 | [1] |
Cellular Assays
The activity of this compound has also been confirmed in cellular systems, demonstrating its ability to induce the expression of LXR target genes and mediate downstream physiological effects.
Table 2: Cellular Activity of this compound
| Cell Type | Assay | Endpoint | Concentration/EC50 |
| Primary Human Macrophages | Gene Expression | ABCA1 Induction | Dose-dependent increase (30-1000 nM) |
| Primary Human Macrophages | Functional Assay | Cholesterol Efflux | Dose-dependent increase (30-1000 nM) |
| Human Hepatoma (HepG2) | Gene Expression | SREBP-1c Induction | Dose-dependent increase (6-1500 nM) |
| Human Hepatoma (HepG2) | Functional Assay | Triglyceride Accumulation | Dose-dependent increase (6-1500 nM) |
Conclusion
This compound was discovered through a systematic process of high-throughput screening followed by mechanism-of-action studies, which identified it as a potent pan-agonist of LXRα and LXRβ. Its maleimide scaffold represents a distinct chemical class of LXR agonists. The in vitro data confirms its ability to recruit coactivators to both LXR subtypes and to induce the expression of target genes involved in cholesterol and lipid metabolism in relevant human cell types. This technical guide provides a foundational understanding of the discovery and characterization of this compound for researchers in the field of drug discovery and metabolic diseases. Further studies would be required to evaluate its in vivo pharmacokinetic and pharmacodynamic properties.
References
The Role of GSK3987 in Lipid Metabolism Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3987 is an investigational selective modulator targeting key pathways in lipid metabolism. This document provides a comprehensive overview of the core mechanisms of action of this compound, focusing on its role in cholesterol homeostasis, fatty acid metabolism, and triglyceride regulation. Through the modulation of the Liver X Receptor (LXR) signaling cascade, this compound demonstrates potential therapeutic applications in metabolic disorders such as atherosclerosis and dyslipidemia. This guide details the molecular interactions, summarizes key preclinical data, and provides methodologies for relevant experimental protocols to facilitate further research and development.
Introduction to Lipid Metabolism and the Role of Liver X Receptors (LXRs)
Lipid metabolism encompasses a complex network of interconnected pathways responsible for the synthesis, transport, and degradation of fatty acids, triglycerides, and cholesterol.[1] Dysregulation of these pathways is a critical factor in the pathophysiology of numerous cardiovascular and metabolic diseases.[2] Central to the regulation of lipid homeostasis are the Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), which are nuclear receptors that function as cholesterol sensors.[3] Upon activation by oxysterols, naturally occurring oxidized forms of cholesterol, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[4] This transcriptional activation orchestrates a concerted response to excess cholesterol by promoting its efflux, transport, and excretion.[5]
This compound: A Selective LXR Agonist
While the specific compound "this compound" is not extensively documented in publicly available literature, this guide will focus on the well-established role of selective LXR agonists, for which this compound is a representative placeholder. Synthetic LXR agonists have been developed to therapeutically modulate lipid metabolism.[6] These compounds mimic the action of endogenous oxysterols, thereby activating LXR-dependent gene expression. The therapeutic potential of LXR agonists lies in their ability to upregulate genes involved in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues for excretion.[7]
Core Signaling Pathway of this compound (as a representative LXR agonist)
This compound, acting as an LXR agonist, initiates a signaling cascade that primarily enhances reverse cholesterol transport and influences fatty acid metabolism.
As depicted, this compound activates the LXR/RXR heterodimer, leading to the increased expression of key genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and Apolipoprotein E (ApoE).[6][8] This facilitates the removal of excess cholesterol from macrophages, a critical step in preventing the formation of foam cells and the progression of atherosclerosis.[4] However, LXR activation in the liver can also upregulate the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes the expression of genes involved in fatty acid synthesis, such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC).[6] This can lead to an undesirable increase in hepatic de novo lipogenesis and plasma triglycerides.[7]
Quantitative Data on the Effects of LXR Agonists
The following tables summarize quantitative data from preclinical studies on representative LXR agonists, which can be considered indicative of the potential effects of this compound.
Table 1: Effects of a Representative LXR Agonist (ATI-111) on Gene Expression in LDLR-/- Mice [6]
| Gene | Tissue | Change in mRNA Expression (vs. Control) |
| ABCA1 | Peritoneal Macrophages | ↑ (Slight but significant) |
| Liver | ↑ (Slight but significant) | |
| ABCG1 | Peritoneal Macrophages | ↑ (Slight but significant) |
| Liver | ↓ (Clearly inhibited) | |
| ApoE | Peritoneal Macrophages | No significant alteration |
| Liver | ↓ (Clearly inhibited) | |
| SREBP-1c | Liver | ↑ (Slightly elevated) |
| ACC | Liver | ↑ (Slightly elevated) |
| FAS | Liver | ↑ (Slightly elevated) |
Table 2: Effects of a Representative LXR Agonist (WAY-252623) on Plasma Lipids in Primates [7]
| Parameter | Change (vs. Control) |
| Total Cholesterol | ↓ 50-55% |
| LDL-Cholesterol | ↓ 70-77% |
| Triglycerides | No significant change |
Experimental Protocols
In Vivo Efficacy Study in an Atherosclerosis Mouse Model
This protocol describes a typical experiment to evaluate the anti-atherosclerotic efficacy of an LXR agonist like this compound.
Methodology:
-
Animal Model: Male LDL receptor-deficient (LDLR-/-) mice, aged 8-10 weeks, are used. These mice are prone to developing atherosclerosis, especially on a high-fat diet.
-
Diet and Treatment: Mice are fed a high-fat diet (e.g., 21% fat, 0.15% cholesterol) for a specified period (e.g., 8 weeks). During this time, they are orally administered either vehicle control or this compound at various doses daily.
-
In-Life Monitoring: Body weight and food intake are monitored weekly.
-
Lipid Profile Analysis: Blood is collected at baseline and at the end of the study. Plasma is separated for the measurement of total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides using commercially available enzymatic kits.
-
Atherosclerotic Lesion Analysis: At the end of the study, mice are euthanized, and the aortas are perfused and dissected. The aortic root is embedded, sectioned, and stained with Oil Red O to visualize lipid-laden lesions. The lesion area is quantified using image analysis software.
-
Gene Expression Analysis: RNA is isolated from the liver and peritoneal macrophages. Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c, FAS).
In Vitro Cholesterol Efflux Assay
This assay measures the ability of this compound to promote cholesterol efflux from macrophages.
Methodology:
-
Cell Culture: A macrophage cell line (e.g., J774 or THP-1) or primary bone marrow-derived macrophages are cultured in appropriate media.
-
Cholesterol Loading: Macrophages are incubated with radiolabeled cholesterol (e.g., [3H]-cholesterol) and an acetylated LDL (acLDL) to induce foam cell formation.
-
Treatment: Cells are washed and then incubated with this compound at various concentrations in serum-free media.
-
Efflux Measurement: After incubation, the media containing the effluxed cholesterol is collected. The cells are lysed to determine the amount of remaining intracellular cholesterol. Radioactivity in the media and the cell lysate is measured by liquid scintillation counting.
-
Calculation: Cholesterol efflux is calculated as the percentage of radioactivity in the media relative to the total radioactivity (media + cell lysate).
Fatty Acid Metabolism and Potential Side Effects
While promoting cholesterol efflux is a desirable therapeutic effect, the activation of LXR by agonists like this compound can also impact fatty acid metabolism. As previously mentioned, LXR activation in the liver can induce SREBP-1c, leading to increased de novo lipogenesis.[6] This can result in elevated hepatic and plasma triglyceride levels, a potential side effect that needs to be carefully monitored and managed in drug development.[7] The ideal LXR agonist would selectively modulate reverse cholesterol transport without significantly impacting hepatic lipogenesis.
Conclusion
This compound, as a representative selective LXR agonist, holds promise for the treatment of lipid metabolism disorders by promoting reverse cholesterol transport and reducing atherosclerotic lesion development. Its mechanism of action is centered on the transcriptional activation of key genes involved in cholesterol efflux. However, the potential for off-target effects on hepatic fatty acid synthesis highlights the need for careful optimization and evaluation in preclinical and clinical settings. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other LXR-targeting compounds.
References
- 1. The metabolic pathways of high-density lipoprotein, low-density lipoprotein, and triglycerides: a current review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic Lipid Disorders Associated with Atherosclerotic Cardiovascular Disease: Molecular Basis to Clinical Diagnosis and Epidemiologic Burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LXR is crucial in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crosstalk between lipid metabolism and macrophages in atherosclerosis: therapeutic potential of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LXR signaling pathways link cholesterol metabolism with risk for prediabetes and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LXR ligand lowers LDL cholesterol in primates, is lipid neutral in hamster, and reduces atherosclerosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LXRs control lipid-inducible expression of the apolipoprotein E gene in macrophages and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Regulation of ABCA1 Gene Expression by GSK3987: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism by which the synthetic Liver X Receptor (LXR) agonist, GSK3987, regulates the expression of the ATP-binding cassette transporter A1 (ABCA1) gene. ABCA1 is a critical mediator of reverse cholesterol transport, a process vital for maintaining cholesterol homeostasis and preventing the development of atherosclerosis. Understanding the molecular pathways through which compounds like this compound modulate ABCA1 expression is paramount for the development of novel therapeutics targeting cardiovascular and metabolic diseases. This document details the signaling pathways involved, provides comprehensive experimental protocols for studying these interactions, and presents quantitative data from relevant studies.
Introduction to ABCA1 and its Regulation
The ATP-binding cassette transporter A1 (ABCA1) is a membrane protein that facilitates the efflux of cellular cholesterol and phospholipids (B1166683) to apolipoprotein A-I (apoA-I), the primary protein component of high-density lipoprotein (HDL).[1] This process is the initial and rate-limiting step in reverse cholesterol transport (RCT), a crucial pathway for removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion.[2] Dysfunctional ABCA1 leads to Tangier disease, a severe HDL deficiency syndrome characterized by cholesterol accumulation in various tissues and a heightened risk of premature atherosclerosis.
The expression of the ABCA1 gene is tightly regulated at both the transcriptional and post-transcriptional levels. A key transcriptional control mechanism involves the Liver X Receptors (LXRs), which are nuclear receptors that function as cholesterol sensors.[3][4] Upon binding to oxysterol ligands, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter region of target genes, including ABCA1, to activate their transcription.[3][4]
This compound: A Potent LXR Agonist
This compound is a synthetic, potent, and cell-permeable pan-LXRα/β agonist.[5] By activating both LXRα and LXRβ isoforms, this compound initiates a signaling cascade that leads to the upregulation of LXR target genes.[5] This activity makes this compound a valuable tool for investigating the therapeutic potential of LXR agonism in various disease models, particularly those related to lipid metabolism and inflammation.
Mechanism of Action
This compound mimics the action of endogenous LXR ligands, such as oxysterols. Upon entering the cell, it binds to the ligand-binding domain of LXRα and LXRβ. This binding induces a conformational change in the LXR protein, leading to the recruitment of coactivator proteins and the formation of a transcriptional activation complex with RXR. This complex then binds to LXREs in the promoter of the ABCA1 gene, stimulating its transcription and leading to increased ABCA1 protein expression.
References
- 1. Monocyte/macrophage expression of ABCA1 has minimal contribution to plasma HDL levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Macrophage Cholesterol Exporter ABCA1 Functions as an Anti-inflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the mechanism for PPAR agonists to enhance ABCA1 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LXRs link metabolism to inflammation through Abca1-dependent regulation of membrane composition and TLR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of substituted maleimides as liver X receptor agonists and determination of a ligand-bound crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
The LXR Agonist GSK3987: A Technical Guide to SREBP-1c Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism by which the synthetic compound GSK3987 activates Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis. This compound is a potent agonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a critical role in cholesterol homeostasis and fatty acid metabolism. Activation of LXRs by this compound directly induces the transcription of the SREBF1 gene, which encodes SREBP-1c. This guide details the signaling pathway, provides quantitative data on the compound's activity, and outlines key experimental protocols for studying this process.
Introduction
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a key transcription factor that governs the expression of genes involved in de novo lipogenesis, the process of synthesizing fatty acids and triglycerides. Dysregulation of SREBP-1c activity is implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and hypertriglyceridemia. Understanding the mechanisms that control SREBP-1c activation is therefore of significant interest for the development of novel therapeutics.
This compound has been identified as a potent and specific agonist of both LXRα and LXRβ[1]. LXRs are nuclear receptors that, upon activation by oxysterols or synthetic ligands, form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of their target genes[2]. One of the key target genes of LXR is SREBF1, which contains functional LXREs in its promoter, leading to the transcriptional upregulation of SREBP-1c[3]. This guide will explore the molecular details of this compound-mediated SREBP-1c activation.
The LXR-SREBP-1c Signaling Pathway
This compound activates SREBP-1c through a well-defined signaling cascade. The core of this mechanism is the activation of Liver X Receptors (LXRs).
-
Ligand Binding and LXR Activation: this compound, a synthetic LXR agonist, binds to the ligand-binding domain of both LXRα and LXRβ. This binding induces a conformational change in the LXR protein.
-
Heterodimerization with RXR: The activated LXR forms a heterodimer with the Retinoid X Receptor (RXR).
-
Binding to LXREs: This LXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as LXR Response Elements (LXREs) located in the promoter region of target genes, including the SREBF1 gene which encodes SREBP-1c[3].
-
Transcriptional Activation of SREBP-1c: The binding of the LXR/RXR heterodimer to the LXREs recruits coactivator proteins, leading to the initiation of transcription of the SREBF1 gene. This results in an increased synthesis of SREBP-1c precursor protein.
-
SREBP-1c Processing and Nuclear Translocation: The SREBP-1c precursor is an integral membrane protein of the endoplasmic reticulum. For its activation, it undergoes a two-step proteolytic cleavage process to release the mature, transcriptionally active N-terminal domain. This mature form of SREBP-1c then translocates to the nucleus.
-
Activation of Lipogenic Genes: In the nucleus, mature SREBP-1c binds to Sterol Regulatory Elements (SREs) in the promoters of genes involved in fatty acid and triglyceride synthesis, such as Fatty Acid Synthase (FAS), Acetyl-CoA Carboxylase (ACC), and Stearoyl-CoA Desaturase-1 (SCD-1), thereby upregulating their expression and promoting lipogenesis.
Caption: this compound activates LXR, leading to SREBP-1c transcription.
Quantitative Data
| Parameter | Value | Receptor/Assay | Reference |
| EC50 | 40 nM | LXRβ-SRC1 recruitment | [1] |
| EC50 | 40 nM | LXRα-SRC1 recruitment | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the activation of SREBP-1c by this compound.
Cell Culture and Treatment
A common cell line used for these studies is the human hepatoma cell line, HepG2.
-
Cell Culture: HepG2 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: For experiments, cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing this compound at various concentrations (e.g., 10 nM to 10 µM) or vehicle control (e.g., DMSO). The incubation time can vary depending on the endpoint being measured (e.g., 6-24 hours for mRNA analysis, 24-48 hours for protein analysis and lipid accumulation).
Caption: Experimental workflow for studying this compound effects.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Isolation: Total RNA is isolated from treated and control cells using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.
-
qPCR: qPCR is performed using a SYBR Green-based master mix and gene-specific primers on a real-time PCR system. The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.
Table of Human Primer Sequences for qPCR:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| SREBP-1c | GGAGCCATGGATTGCACATT | GCTTCCAGAGAGGAGGCCAG |
| FAS | CAGGACACAGACATTGCCAA | GTCGAACTTGGAGAGCAGCA |
| ACC | ATGTCTGGCTTGCACCTCAA | GCTGCGTGAGAATGTGCTTG |
| SCD-1 | TTCCCTCCTGCAAGCTCTAC | GCCCAGGGAAACCAGGAT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Western Blotting for Nuclear SREBP-1c
-
Nuclear Protein Extraction: Nuclear extracts are prepared from treated and control cells. Cells are first lysed in a hypotonic buffer to release cytoplasmic contents. The nuclei are then pelleted and lysed in a high-salt nuclear extraction buffer.
-
Protein Quantification: The protein concentration of the nuclear extracts is determined using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of nuclear protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with a primary antibody specific for the N-terminal of SREBP-1 (which detects the mature, nuclear form). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A nuclear loading control, such as Lamin B1, should be used for normalization.
Antibody Specifications:
| Target | Host | Clonality | Application | Supplier Example |
| SREBP-1 | Rabbit | Polyclonal | WB, IHC | Abcam, Cell Signaling Technology |
| Lamin B1 | Mouse | Monoclonal | WB, IF | Santa Cruz Biotechnology |
Conclusion
This compound is a valuable research tool for investigating the role of LXR and SREBP-1c in lipid metabolism. Its potent and specific agonistic activity on both LXR isoforms allows for the robust induction of the SREBP-1c signaling pathway. The experimental protocols outlined in this guide provide a framework for researchers to further explore the molecular effects of this compound and other LXR modulators on cellular lipogenesis and related metabolic pathways. A deeper understanding of this pathway is crucial for the development of targeted therapies for metabolic diseases.
References
- 1. Discovery of substituted maleimides as liver X receptor agonists and determination of a ligand-bound crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
GSK3987: A Researcher's Guide to a Potent LXR Agonist for Nuclear Receptor Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3987 is a potent, dual-agonist of the Liver X Receptors (LXR), LXRα (NR1H3) and LXRβ (NR1H2). These nuclear receptors are critical regulators of cholesterol, fatty acid, and glucose homeostasis, as well as inflammation. As a selective and powerful research tool, this compound allows for the precise investigation of LXR signaling pathways and their role in various physiological and pathophysiological processes. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound functions as a ligand for both LXRα and LXRβ. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1). This ligand-receptor-coactivator complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.
Two key target genes of LXR activation are ATP-binding cassette transporter A1 (ABCA1) and sterol regulatory element-binding protein 1c (SREBP-1c). The upregulation of ABCA1 in macrophages promotes cholesterol efflux to apolipoprotein A-I (apoA-I), a key step in reverse cholesterol transport. In hepatocytes, the induction of SREBP-1c activates the transcription of genes involved in fatty acid and triglyceride synthesis.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound activity.
| Parameter | Receptor | Value (nM) | Assay Type | Reference |
| EC50 (Coactivator Recruitment) | LXRα | 50 | Ligand-Sensing Assay (LiSA) with SRC-1 | [1][2] |
| LXRβ | 40 | Ligand-Sensing Assay (LiSA) with SRC-1 | [1][2] | |
| EC50 (Reporter Gene Assay) | - | 80 | ABCA1 Reporter Assay in THP-1 cells | [3] |
Table 1: In Vitro Potency of this compound
| Cell Line | Treatment | Outcome | Observed Effect |
| THP-1 Macrophages | This compound (30, 100, 300, 1000 nM) | ABCA1 mRNA Expression | Dose-dependent increase |
| This compound (30, 100, 300, 1000 nM) | Cholesterol Efflux to apoA-I | Dose-dependent increase | |
| HepG2 Cells | This compound (6-1500 nM) | SREBP-1c mRNA Expression | Dose-dependent increase |
| This compound (6-1500 nM) | Triglyceride Accumulation | Dose-dependent increase |
Table 2: Cellular Effects of this compound
Experimental Protocols
LXR Coactivator Recruitment Assay (TR-FRET)
This protocol is adapted from the LanthaScreen™ TR-FRET technology and is designed to measure the direct interaction of this compound with LXRα or LXRβ and the subsequent recruitment of a coactivator peptide.
Materials:
-
LanthaScreen™ Certified Tb-anti-GST Antibody
-
GST-tagged LXRα or LXRβ ligand-binding domain (LBD)
-
Fluorescein-labeled SRC-1 coactivator peptide
-
This compound
-
Assay buffer (e.g., TR-FRET Coregulator Buffer)
-
384-well, low-volume, black assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 2X working solution of the GST-LXR-LBD and a 2X working solution of the Fluorescein-SRC-1 peptide and Tb-anti-GST antibody in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, then dilute into assay buffer to create 2X working solutions.
-
-
Assay Assembly:
-
Add 5 µL of the 2X this compound dilution to the assay plate.
-
Add 5 µL of the 2X GST-LXR-LBD solution.
-
Add 10 µL of the 2X Fluorescein-SRC-1/Tb-anti-GST antibody mix.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate in a TR-FRET plate reader, with excitation at ~340 nm and emission at ~495 nm (Terbium) and ~520 nm (Fluorescein).
-
Data Analysis: Calculate the 520/495 nm emission ratio. Plot the ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Figure 1. Workflow for the LXR Coactivator Recruitment TR-FRET Assay.
Cholesterol Efflux Assay in THP-1 Macrophages
This protocol measures the ability of this compound to promote cholesterol efflux from macrophages.
Materials:
-
THP-1 human monocytes
-
Phorbol 12-myristate 13-acetate (PMA)
-
RPMI-1640 medium with 10% FBS
-
[3H]-cholesterol
-
This compound
-
Apolipoprotein A-I (apoA-I)
-
Scintillation counter and fluid
Procedure:
-
Cell Differentiation and Labeling:
-
Plate THP-1 monocytes and differentiate into macrophages by incubating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Label the macrophages with [3H]-cholesterol (e.g., 1 µCi/mL) in serum-containing medium for 24-48 hours.
-
-
Equilibration:
-
Wash the cells with PBS.
-
Incubate the cells in serum-free medium containing this compound at various concentrations for 18-24 hours to allow for upregulation of ABCA1.
-
-
Efflux:
-
Replace the medium with serum-free medium containing the same concentrations of this compound and add apoA-I (e.g., 10 µg/mL) as a cholesterol acceptor.
-
Incubate for 4-6 hours.
-
-
Measurement:
-
Collect the medium and lyse the cells.
-
Measure the radioactivity in the medium and the cell lysate using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.
References
Pharmacological Profile of GSK3987: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK3987 is a potent, synthetic, non-steroidal pan-agonist of the Liver X Receptors (LXR), demonstrating activity against both LXRα and LXRβ isoforms. As a key regulator of cholesterol, fatty acid, and glucose homeostasis, LXRs represent a promising therapeutic target for a range of metabolic and inflammatory diseases. This document provides a comprehensive technical guide to the pharmacological profile of this compound, summarizing its mechanism of action, in vitro activities, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.
It is important to note that, based on publicly available information, comprehensive in vivo pharmacokinetic (ADME), preclinical efficacy, and clinical trial data for this compound are not available. Therefore, this guide focuses on its well-documented in vitro pharmacological properties.
Core Pharmacological Data
This compound's primary mechanism of action is the activation of LXRα and LXRβ, leading to the recruitment of coactivators and subsequent modulation of target gene expression.
Table 1: In Vitro Activity of this compound
| Parameter | Assay Type | Target | EC50 (nM) | Reference |
| Coactivator Recruitment | Steroid Receptor Coactivator-1 (SRC-1) Recruitment | LXRα | 50 | [1][2] |
| Coactivator Recruitment | Steroid Receptor Coactivator-1 (SRC-1) Recruitment | LXRβ | 40 | [1][2] |
| Gene Expression | ABCA1 Reporter Assay | - | 80 | [1] |
Mechanism of Action: LXR Signaling Pathway
Upon binding to this compound, the LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. Key target genes include ATP-binding cassette transporter A1 (ABCA1), which mediates cholesterol efflux, and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a major regulator of lipogenesis.
Caption: LXR Signaling Pathway Activated by this compound.
In Vitro Pharmacodynamics
This compound has been shown to modulate the expression of key genes involved in lipid metabolism and inflammation.
Table 2: In Vitro Pharmacodynamic Effects of this compound
| Effect | Cell Type | Concentration Range | Outcome | Reference |
| Gene Expression | Primary Human Macrophages | 30 - 1000 nM | Dose-dependent increase in ABCA1 expression | [1] |
| Cholesterol Efflux | Primary Human Macrophages | 30 - 1000 nM | Dose-dependent induction of cholesterol efflux to apoA1 | [1] |
| Gene Expression | Human Hepatoma (HepG2) Cells | 6 - 1500 nM | Dose-dependent increase in SREBP-1c expression | [1] |
| Triglyceride Accumulation | Human Hepatoma (HepG2) Cells | 6 - 1500 nM | Dose-dependent induction of triglyceride accumulation | [1] |
| Cytokine Secretion | THP-1 Macrophages | Not Specified | Inhibition of LPS-induced IL-6 secretion |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on standard methodologies, the following outlines the likely procedures.
LXR Coactivator Recruitment Assay (e.g., TR-FRET)
This assay quantifies the ability of a ligand to promote the interaction between the LXR ligand-binding domain (LBD) and a coactivator peptide.
Caption: General Workflow for an LXR Coactivator Recruitment Assay.
Methodology:
-
Reagent Preparation: The LXRα or LXRβ ligand-binding domain (LBD), typically fused to a tag such as Glutathione S-transferase (GST), is prepared. A peptide representing the nuclear receptor interaction domain of a coactivator, such as SRC-1, is also synthesized and labeled (e.g., with biotin).
-
Assay Setup: The LXR-LBD, the coactivator peptide, and varying concentrations of this compound are combined in a suitable assay buffer in a microplate.
-
Detection: A donor fluorophore-labeled antibody (e.g., anti-GST labeled with europium cryptate) and an acceptor fluorophore-labeled binding partner for the peptide tag (e.g., streptavidin-XL665) are added.
-
Incubation and Measurement: After an incubation period to allow for binding equilibrium, the plate is read using a time-resolved fluorescence reader. If this compound promotes the interaction, the donor and acceptor fluorophores are brought into proximity, resulting in a FRET signal.
-
Data Analysis: The FRET signal is plotted against the concentration of this compound to determine the EC50 value.
Gene Expression Analysis (Quantitative PCR)
This method is used to measure the change in the mRNA levels of target genes like ABCA1 and SREBP-1c in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., primary human macrophages or HepG2 cells) is cultured and then treated with various concentrations of this compound or a vehicle control for a specified period.
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the target genes (ABCA1, SREBP-1c) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression in this compound-treated cells to the vehicle-treated controls.
Cellular Cholesterol Efflux Assay
This assay measures the capacity of cells to transfer cholesterol to an extracellular acceptor, a process stimulated by LXR agonists.[3][4]
Methodology:
-
Cell Plating and Labeling: Macrophages are plated in a multi-well plate and incubated with a labeling medium containing a fluorescently-labeled cholesterol (e.g., NBD-cholesterol) or [³H]-cholesterol for 24-48 hours to allow for incorporation into cellular cholesterol pools.[3]
-
Equilibration: The cells are washed and incubated with a serum-free medium, often containing the LXR agonist (this compound), to allow for equilibration of the labeled cholesterol and upregulation of cholesterol transporters.
-
Efflux: The medium is replaced with a medium containing a cholesterol acceptor, such as apolipoprotein A-I (apoA-I) or high-density lipoprotein (HDL), and incubated for a defined period.[4]
-
Quantification: The amount of labeled cholesterol in the medium and remaining in the cells (after lysis) is quantified using a fluorescence plate reader or a scintillation counter.
-
Calculation: Cholesterol efflux is expressed as the percentage of the labeled cholesterol released into the medium relative to the total labeled cholesterol (medium + cells).
Conclusion and Future Directions
This compound is a well-characterized in vitro tool compound for studying the activation of the LXR pathway. Its ability to potently activate both LXRα and LXRβ has been demonstrated through coactivator recruitment assays. Downstream effects, including the induction of ABCA1 and SREBP-1c expression, leading to increased cholesterol efflux and triglyceride accumulation, respectively, have also been documented.
The significant gap in publicly available data regarding the in vivo properties of this compound, including its pharmacokinetics, efficacy in animal models of disease, and safety profile, currently limits a full assessment of its therapeutic potential. Further studies are required to elucidate these aspects and to determine if the potent in vitro activity of this compound translates into a favorable in vivo profile for the treatment of metabolic and inflammatory disorders.
References
Methodological & Application
Application Notes and Protocols: GSK3987 Solution Preparation for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3987 is a potent, dual agonist for Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ), critical regulators of cholesterol, fatty acid, and glucose homeostasis.[1][2] Its ability to modulate the expression of key genes involved in lipid metabolism and inflammation makes it a valuable tool for in vitro studies. These application notes provide detailed protocols for the preparation and use of this compound solutions in cell culture experiments, ensuring reliable and reproducible results.
Mechanism of Action
This compound functions by binding to and activating the LXRα/RXR and LXRβ/RXR heterodimers. Upon activation, this complex translocates to the nucleus and binds to LXR Response Elements (LXREs) in the promoter regions of target genes. This leads to the increased transcription of genes such as ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux, and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key regulator of lipogenesis.[1][3][4] The activation of LXR by this compound has been shown to induce triglyceride accumulation and inhibit lipopolysaccharide (LPS)-induced inflammation.[1][3]
Caption: this compound signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound for use in experimental design.
| Parameter | Value | Solvent/Conditions | Source |
| Molecular Weight | 384.43 g/mol | - | [4][5] |
| EC₅₀ LXRα-SRC1 | 50 nM | Ligand-sensing assay | [1][3][4][5] |
| EC₅₀ LXRβ-SRC1 | 40 nM | Ligand-sensing assay | [1][3][4][5] |
| EC₅₀ ABCA1 Expression | 80 nM | THP-1 cells | [1][3][5] |
| Solubility | ~77-200 mg/mL | DMSO (fresh, anhydrous recommended) | [1][3][4] |
| ~100 mg/mL | Methanol | [1] | |
| ~6 mg/mL | Ethanol | [4] | |
| Insoluble | Water | [4] | |
| Effective Concentration | 30 - 1000 nM | Primary human macrophages (for ABCA1 expression) | [3] |
| 6 - 1500 nM | HepG2 cells (for SREBP-1c expression) | [3][5] |
Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution, which can be diluted for various cell culture applications.
Materials:
-
This compound powder (MW: 384.43 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous/hygroscopic, cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Methodology:
-
Pre-analysis: Bring the this compound powder vial to room temperature before opening to prevent condensation.
-
Calculation: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 384.43 ( g/mol ) / 1000 Example for 1 mL: Mass = 1 mL x 10 mM x 0.38443 mg/mL/mM = 0.384 mg. It is often more practical to weigh a larger mass (e.g., 1 mg) and add the corresponding volume of DMSO. Volume (µL) = [Mass (mg) / 384.43 ( g/mol )] x 1,000,000 / 10 mM Example for 1 mg: Volume = [1 mg / 384.43] x 100,000 = 260.13 µL of DMSO.
-
Dissolution: Carefully weigh the desired amount of this compound powder and add it to a sterile tube. Add the calculated volume of high-quality DMSO.
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication may be required to fully dissolve the compound.[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, divide the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected tubes.[4]
-
Storage: Store the aliquots as recommended in the storage table below.
Protocol 2: Preparation of Working Solutions for Cell Culture
Methodology:
-
Thawing: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.
-
Dilution: Perform a serial dilution of the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Example for a 1 µM final concentration in 1 mL of medium:
-
Add 0.1 µL of the 10 mM stock solution to 999.9 µL of cell culture medium. (This represents a 1:10,000 dilution).
-
For ease of pipetting, it is recommended to perform an intermediate dilution first (e.g., dilute the 10 mM stock 1:100 in medium to get 100 µM, then dilute this 1:100 again to get 1 µM).
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate culture flask/well. This is crucial to distinguish the effects of this compound from those of the solvent.
-
Application: Mix the medium containing the working solution gently and add it to the cells.
Caption: Experimental workflow for this compound.
Storage and Stability
Proper storage is critical to maintain the activity and integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a desiccated environment.[4][6] |
| Stock Solution | -80°C | Up to 1 year | Recommended for long-term storage.[4] |
| (in DMSO) | -20°C | Up to 1 month | Suitable for short-term storage; avoid repeated freeze-thaw cycles.[3][4][7] |
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. NB-64-16615-1mg | this compound [264206-85-1] Clinisciences [clinisciences.com]
- 6. This compound supplier | CAS 264206-85-1 | LXRα/β Agonist| AOBIOUS [aobious.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GSK3987 in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3987 is a potent and selective pan-agonist of Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose metabolism.[1] In hepatocellular carcinoma (HCC) cell lines like HepG2, activation of LXRs by agonists such as this compound has been shown to modulate lipid metabolism and gene expression. Specifically, this compound treatment in HepG2 cells leads to an increased expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis, and a subsequent accumulation of intracellular triglycerides.[1] Furthermore, as an LXR agonist, this compound is expected to upregulate the expression of ATP-binding cassette transporter A1 (ABCA1), a key protein involved in reverse cholesterol transport. These characteristics make this compound a valuable tool for studying LXR signaling and its impact on lipid homeostasis in the context of liver cells.
This document provides detailed protocols for the use of this compound in HepG2 cells, including cell culture, compound preparation, and methods for assessing its biological activity through Western blotting, qPCR, and triglyceride quantification.
Data Presentation
The following table summarizes the quantitative data related to the activity of this compound and other LXR agonists in HepG2 and related cell lines.
| Parameter | Value | Cell Line | Compound | Reference |
| EC50 for LXRα-SRC1 | 50 nM | - | This compound | [1] |
| EC50 for LXRβ-SRC1 | 40 nM | - | This compound | [1] |
| EC50 for ABCA1 | 0.08 µM | - | This compound | [1] |
| Effective Concentration for SREBP-1c Expression | 6 - 1500 nM | HepG2 | This compound | [1] |
| SREBP-1c mRNA Fold Increase (1 µM) | ~5-fold (at 24h) | HepG2 | T0901317 (LXR Agonist) | [2] |
| ABCA1 mRNA Fold Increase (1 µM) | ~2-fold (at 24h) | HepG2 | T0901317 (LXR Agonist) | [2] |
Signaling Pathway
Activation of LXR by this compound initiates a signaling cascade that modulates the expression of genes involved in lipid metabolism.
Caption: LXR signaling pathway activated by this compound in HepG2 cells.
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound on HepG2 cells.
Caption: General experimental workflow for this compound treatment of HepG2 cells.
Experimental Protocols
HepG2 Cell Culture
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well and 96-well cell culture plates
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM or EMEM with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin.
-
Cell Maintenance: Culture HepG2 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Media Change: Change the culture medium every 2-3 days.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-7 minutes, or until cells detach.
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split) to a new T-75 flask containing fresh complete growth medium.
-
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO. Use sonication if necessary to ensure complete dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare working solutions by diluting it with complete growth medium to the desired final concentrations (e.g., 6 nM to 1500 nM). Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Western Blot for SREBP-1c
Materials:
-
HepG2 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Tris-Glycine-SDS running buffer
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-SREBP-1c
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
GAPDH or β-actin antibody (for loading control)
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against SREBP-1c (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH or β-actin) to normalize the SREBP-1c signal.
Quantitative Real-Time PCR (qPCR) for ABCA1 and SREBP-1c
Materials:
-
HepG2 cells treated with this compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for human ABCA1, SREBP-1c, and a reference gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Primer Sequences (Example):
-
h-ABCA1-F: 5'-TGTCCAGTCCAGTAATGGTTCC-3'
-
h-ABCA1-R: 5'-GCTTTCTCTTTGCTCGGTTCA-3'
-
h-SREBP-1c-F: 5'-GGAGCCATGGATTGCACATT-3'
-
h-SREBP-1c-R: 5'-GCTTCCAGAGAGGAGGCCAG-3'
-
h-GAPDH-F: 5'-GGAGCGAGATCCCTCCAAAAT-3'
-
h-GAPDH-R: 5'-GGCTGTTGTCATACTTCTCATGG-3'
Protocol:
-
RNA Extraction: After treatment, wash the cells with PBS and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining SYBR Green master mix, forward and reverse primers (final concentration typically 200-500 nM), and diluted cDNA.
-
qPCR Run: Perform the qPCR on a real-time PCR system with a typical thermal cycling profile:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis to verify primer specificity.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes (ABCA1 and SREBP-1c) to the reference gene.
Quantitative Triglyceride Accumulation Assay
Materials:
-
HepG2 cells treated with this compound
-
Triglyceride Quantification Kit (Colorimetric/Fluorometric)
-
PBS
-
Cell lysis buffer (provided in the kit or a suitable alternative)
Protocol:
-
Cell Treatment: Seed HepG2 cells in a 96-well plate and treat with various concentrations of this compound for the desired duration (e.g., 24-48 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the protocol provided with the triglyceride quantification kit. This often involves scraping the cells in the provided lysis buffer.
-
Triglyceride Quantification:
-
Prepare triglyceride standards as described in the kit manual.
-
Add an appropriate volume of cell lysate and standards to a new 96-well plate.
-
Add the reaction mix (containing lipase (B570770) and other reagents) to each well.
-
Incubate at room temperature for the recommended time (e.g., 30-60 minutes), protected from light.
-
-
Measurement: Measure the absorbance (for colorimetric assays, typically around 570 nm) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculation:
-
Subtract the background reading from all sample and standard readings.
-
Generate a standard curve by plotting the absorbance/fluorescence values of the standards against their known concentrations.
-
Determine the triglyceride concentration in the cell lysates from the standard curve.
-
Normalize the triglyceride concentration to the protein concentration of the cell lysate (determined by a separate protein assay) to report as triglyceride amount per mg of protein.
-
References
Application Notes and Protocols for In Vivo Mouse Studies with GSK3987
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3987 is a potent pan-agonist of Liver X Receptors (LXRα and LXRβ), nuclear receptors that are critical regulators of cholesterol homeostasis, fatty acid metabolism, and inflammation. Activation of LXRs has been shown to be a promising therapeutic strategy for the treatment of atherosclerosis. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vivo mouse studies, with a focus on atherosclerosis research. The provided dosage recommendations are based on studies with other potent LXR agonists and should serve as a starting point for experimental optimization.
Introduction
Liver X Receptors (LXRs) are ligand-activated transcription factors that play a pivotal role in maintaining cellular and systemic cholesterol balance. Upon activation by oxysterols or synthetic agonists, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which promote the efflux of cholesterol from peripheral cells, including macrophages in atherosclerotic plaques. Furthermore, LXR activation can modulate inflammatory responses. This compound, as a pan-LXR agonist, holds therapeutic potential for diseases characterized by lipid dysregulation and inflammation, such as atherosclerosis.
Signaling Pathway
The activation of LXR by an agonist like this compound initiates a signaling cascade that leads to the regulation of target genes involved in cholesterol metabolism and inflammation.
Measuring Cholesterol Efflux with GSK3987: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol homeostasis is a critical cellular process, and its dysregulation is a key factor in the development of atherosclerosis and other cardiovascular diseases. Cholesterol efflux, the process of removing excess cholesterol from peripheral cells for transport back to the liver, is a crucial component of maintaining this balance. The Liver X Receptors (LXRs), LXRα and LXRβ, are nuclear receptors that act as cholesterol sensors and key regulators of cholesterol efflux.[1][2][3][4] Upon activation by oxysterols, their natural ligands, LXRs form heterodimers with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[5] This binding initiates the transcription of genes involved in cholesterol transport and efflux, most notably the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.[1][2][3][6][7]
GSK3987 is a potent synthetic, non-steroidal pan-LXRα/β agonist that has been shown to effectively induce the expression of LXR target genes, leading to enhanced cholesterol efflux.[8][9] This document provides detailed application notes and a comprehensive protocol for measuring cholesterol efflux in a cell-based assay using this compound.
Mechanism of Action: this compound and LXR Signaling
This compound activates both LXRα and LXRβ, initiating a signaling cascade that promotes the removal of cellular cholesterol. The binding of this compound to LXRs leads to the recruitment of coactivators and the transcriptional activation of genes containing LXREs.[1][5] Key among these are ABCA1 and ABCG1, which encode for membrane transporters crucial for cholesterol efflux.[1][2][7]
-
ABCA1 (ATP-binding cassette transporter A1): This transporter facilitates the efflux of cellular cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (apoA-I), a key step in the formation of high-density lipoprotein (HDL).[4][10][11]
-
ABCG1 (ATP-binding cassette transporter G1): This transporter mediates the efflux of cholesterol to mature HDL particles.[1][11][12]
By upregulating the expression of these transporters, this compound effectively enhances the capacity of cells, such as macrophages, to efflux excess cholesterol, a critical process in preventing the formation of foam cells, which are characteristic of atherosclerotic plaques.[3][6]
LXR Signaling Pathway
Caption: LXR signaling pathway activated by this compound.
Quantitative Data for this compound
| Parameter | Value | Cell Type | Reference |
| EC50 for LXRα-SRC1 | 50 nM | - | [8][9] |
| EC50 for LXRβ-SRC1 | 40 nM | - | [8][9] |
| EC50 for ABCA1 Expression | 0.08 µM | Primary Human Macrophages | [8] |
| Effect on Gene Expression | Increases expression of ABCA1 and SREBP-1c | Primary Human Macrophages, HepG2 cells | [8] |
| Functional Outcome | Induces cellular cholesterol efflux and triglyceride accumulation | Primary Human Macrophages, HepG2 cells | [8] |
Experimental Protocol: Measuring Cholesterol Efflux Using this compound
This protocol is designed to measure cholesterol efflux from cultured macrophages, a cell type highly relevant to atherosclerosis research.
Materials and Reagents
-
Cell Line: Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., RAW 264.7).
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.[9]
-
Radiolabeled Cholesterol: [³H]cholesterol.
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Phorbol 12-myristate 13-acetate (PMA): For differentiation of THP-1 monocytes.
-
Bovine Serum Albumin (BSA): Fatty acid-free.
-
Cholesterol Acceptors:
-
Apolipoprotein A-I (ApoA-I)
-
High-density lipoprotein (HDL)
-
-
Phosphate-Buffered Saline (PBS)
-
Scintillation Fluid and Scintillation Counter
-
Multi-well cell culture plates (e.g., 24-well or 48-well)
Experimental Workflow
Caption: Experimental workflow for the cholesterol efflux assay.
Step-by-Step Procedure
1. Cell Seeding and Differentiation (for THP-1 cells)
-
Seed THP-1 monocytes in a 24-well plate at a density of 2.5 x 10⁵ cells/well in complete culture medium.
-
Induce differentiation into macrophages by adding PMA to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator. After differentiation, THP-1 cells will become adherent.
2. Cholesterol Loading and Radiolabeling
-
Prepare a labeling medium by adding [³H]cholesterol (e.g., 1 µCi/mL) to the complete culture medium. To facilitate cholesterol uptake, acetylated LDL (acLDL) can be added to the medium at a concentration of 50 µg/mL.
-
Remove the differentiation medium from the cells and wash once with PBS.
-
Add 0.5 mL of the labeling medium to each well.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
3. Equilibration and this compound Treatment
-
After the labeling period, remove the labeling medium and wash the cells twice with warm PBS.
-
Prepare an equilibration medium consisting of serum-free medium containing 0.2% BSA.
-
Prepare working solutions of this compound in the equilibration medium at various concentrations (e.g., 0, 30, 100, 300, 1000 nM).[8]
-
Add 0.5 mL of the appropriate this compound-containing equilibration medium to each well. Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator. This step allows for the equilibration of the radiolabeled cholesterol within the cellular pools and for the induction of LXR target genes by this compound.
4. Cholesterol Efflux Assay
-
Prepare efflux media containing the cholesterol acceptors in serum-free medium with 0.2% BSA.
-
ApoA-I: 10 µg/mL
-
HDL: 50 µg/mL
-
Control (No Acceptor): Serum-free medium with 0.2% BSA only, to measure background efflux.
-
-
Remove the equilibration medium from the cells and wash gently with PBS.
-
Add 0.5 mL of the appropriate efflux medium to each well.
-
Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.
5. Sample Collection and Radioactivity Measurement
-
After the incubation, carefully collect the efflux medium from each well and transfer it to a scintillation vial. Centrifuge the medium briefly to pellet any detached cells and transfer the supernatant to a new vial.
-
Wash the cells in the wells twice with cold PBS.
-
Lyse the cells by adding 0.5 mL of isopropanol to each well and incubate for 30 minutes at room temperature.
-
Transfer the cell lysates to separate scintillation vials.
-
Add scintillation fluid to all vials (media and cell lysates).
-
Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.
Data Analysis
Calculate the percentage of cholesterol efflux using the following formula:
% Cholesterol Efflux = [CPM in Medium / (CPM in Medium + CPM in Cell Lysate)] x 100
Subtract the background efflux (from wells with no acceptor) from the efflux values obtained with ApoA-I or HDL.
Interpretation of Results
An increase in the percentage of cholesterol efflux in cells treated with this compound compared to vehicle-treated control cells indicates that this compound is effectively promoting cholesterol removal. The dose-dependent effect of this compound on cholesterol efflux can be determined by plotting the percentage of efflux against the concentration of this compound used. These results will demonstrate the efficacy of this compound as an LXR agonist in a cellular context and its potential as a therapeutic agent for conditions associated with cholesterol accumulation.
Conclusion
This compound is a valuable tool for studying the LXR signaling pathway and its role in cholesterol metabolism. The provided protocol offers a robust method for quantifying the effect of this compound on cholesterol efflux in a cell-based system. This assay can be adapted for use with different cell types and cholesterol acceptors to further investigate the mechanisms of cholesterol homeostasis and to screen for novel LXR modulators. Careful execution of this protocol will yield reliable and reproducible data for researchers in both academic and industrial settings.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cholesterol efflux is LXRα isoform-dependent in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Crosstalk Between LXR and Caveolin-1 Signaling Supports Cholesterol Efflux and Anti-Inflammatory Pathways in Macrophages [frontiersin.org]
- 7. ABCA1 and ABCG1 as potential therapeutic targets for the prevention of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Stimulation of cholesterol efflux by LXR agonists in cholesterol-loaded human macrophages is ABCA1-dependent but ABCG1-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ABCA1 and ABCG1 synergize to mediate cholesterol export to apoA-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Macrophage ABCA1 and ABCG1, but not SR-BI, promote macrophage reverse cholesterol transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for ABCA1 Detection Following GSK3987 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette transporter A1 (ABCA1) is a crucial membrane protein involved in reverse cholesterol transport, facilitating the efflux of cellular cholesterol and phospholipids (B1166683) to apolipoprotein A-I (apoA-I). This process is the initial and rate-limiting step in the formation of high-density lipoprotein (HDL). Upregulation of ABCA1 expression is a key therapeutic strategy for increasing HDL levels and potentially reducing the risk of atherosclerosis. GSK3987 is a potent and selective synthetic agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a pivotal role in regulating the transcription of genes involved in lipid metabolism, including ABCA1.[1][2] Upon activation by agonists like this compound, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter region of the ABCA1 gene, thereby inducing its expression.[3] This application note provides a detailed protocol for treating a relevant cell line with this compound to induce ABCA1 expression and its subsequent detection and quantification using Western blotting.
Signaling Pathway of this compound-Mediated ABCA1 Upregulation
This compound acts as an agonist for both LXRα and LXRβ.[4] The binding of this compound to LXR initiates a conformational change, leading to the recruitment of coactivators and the formation of a transcriptional activation complex at the ABCA1 gene promoter. This results in increased transcription of ABCA1 mRNA and subsequent translation into the ABCA1 protein.
Caption: this compound activates the LXR/RXR heterodimer, leading to ABCA1 gene transcription.
Experimental Protocol
This protocol details the steps for treating human THP-1 monocyte-derived macrophages with this compound and subsequently analyzing ABCA1 protein expression by Western blot.
Part 1: Cell Culture and Differentiation of THP-1 Macrophages
-
Cell Culture: Culture THP-1 human monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 0.05 mM 2-mercaptoethanol. Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: Seed THP-1 monocytes at a density of 1 x 10^6 cells/mL in a T-75 flask or 6-well plates. Induce differentiation into macrophages by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the cells with PMA for 48-72 hours. Differentiated macrophages will become adherent and exhibit a characteristic flattened and enlarged morphology.[1]
-
Resting Phase: After differentiation, aspirate the PMA-containing medium, wash the adherent macrophages gently with sterile phosphate-buffered saline (PBS), and add fresh, serum-free RPMI-1640 medium. Allow the cells to rest for 24 hours before this compound treatment.
Part 2: this compound Treatment
-
Prepare this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of 1 mM. Store aliquots at -20°C.
-
Treatment: Dilute the this compound stock solution in serum-free RPMI-1640 medium to the desired final concentrations. Based on published data for its effect on ABCA1 expression in primary human macrophages, a concentration range of 100 nM to 1 µM is recommended.[4] Treat the differentiated THP-1 macrophages for 24 to 48 hours.[5] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
Part 3: Protein Extraction
-
Cell Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add Lysis Buffer: Add ice-cold RIPA buffer or NP-40 lysis buffer supplemented with a protease inhibitor cocktail to each well.[5][6]
-
Scrape and Collect: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate and Centrifuge: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
Part 4: Western Blotting
-
Sample Preparation: Mix an equal amount of protein (20-40 µg) from each sample with 2x Laemmli sample buffer. Crucially, do not boil the samples , as this can cause ABCA1 to aggregate. Instead, incubate the samples at room temperature for 20 minutes.
-
SDS-PAGE: Load the prepared samples onto a 7.5% or a 4-15% gradient SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer at 30V overnight at 4°C or 100V for 1-2 hours is recommended for the high molecular weight ABCA1 protein.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against ABCA1 diluted in 3% milk or BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 3% milk or BSA in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing (for Loading Control): After imaging, the membrane can be stripped and reprobed with an antibody against a loading control protein (e.g., β-actin or GAPDH) to normalize for protein loading.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of ABCA1 after this compound treatment.
Data Presentation
Table 1: Reagent and Antibody Recommendations
| Reagent/Antibody | Recommended Concentration/Dilution | Vendor (Example) | Catalog # (Example) |
| This compound | 100 nM - 1 µM | MedChemExpress | HY-10156 |
| Primary Anti-ABCA1 Antibody | 1:1000 | Novus Biologicals | NB400-105 |
| Primary Anti-β-actin Antibody | 1:1000 - 1:10000 | Proteintech | 66009-1-Ig |
| Primary Anti-GAPDH Antibody | 1:2000 - 1:10000 | Novus Biologicals | NB300-325 |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:5000 | Jackson ImmunoResearch | Varies |
Table 2: Protein Information and Expected Results
| Protein | Expected Molecular Weight | Expected Observation |
| ABCA1 | ~254 kDa | Increased band intensity with increasing this compound concentration. Multiple bands may be observed due to glycosylation. |
| β-actin | ~42 kDa | Consistent band intensity across all lanes.[2][7] |
| GAPDH | ~36-37 kDa | Consistent band intensity across all lanes.[8] |
Troubleshooting
-
No or Weak ABCA1 Signal:
-
Confirm successful differentiation of THP-1 cells.
-
Increase the concentration of this compound or the duration of treatment.
-
Ensure that the protein samples were not boiled.
-
Optimize the transfer conditions for high molecular weight proteins (wet transfer is recommended).
-
Increase the amount of protein loaded onto the gel.
-
-
High Background:
-
Increase the number and duration of washes.
-
Ensure the blocking step is performed for at least 1 hour.
-
Decrease the concentration of the primary or secondary antibodies.
-
-
Multiple Bands for ABCA1:
-
This is often expected for ABCA1 due to post-translational modifications like glycosylation.
-
By following this detailed protocol, researchers can effectively induce and detect changes in ABCA1 protein expression in response to this compound treatment, providing valuable insights into the regulation of cholesterol metabolism.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. origene.com [origene.com]
- 3. A PPAR gamma-LXR-ABCA1 pathway in macrophages is involved in cholesterol efflux and atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 7. beta Actin Antibody | Proteintech Group [ptglab.com]
- 8. origene.com [origene.com]
Application Notes and Protocols: qPCR Analysis of SREBP-1c Modulation by GSK3987
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a pivotal transcription factor in the regulation of lipogenesis, controlling the expression of genes involved in fatty acid and triglyceride synthesis. Its activity is tightly linked to metabolic state and hormonal signals. Liver X Receptors (LXRs), members of the nuclear receptor superfamily, are key regulators of cholesterol and fatty acid metabolism. Upon activation by oxysterols or synthetic agonists, LXRs induce the transcription of SREBP-1c. GSK3987 is a potent synthetic agonist of both LXRα and LXRβ isoforms. Understanding the quantitative effect of this compound on SREBP-1c expression is crucial for research into metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), hyperlipidemia, and atherosclerosis. This document provides detailed protocols for the quantitative analysis of SREBP-1c mRNA expression in response to this compound treatment using quantitative polymerase chain reaction (qPCR).
Signaling Pathway: this compound-Mediated Upregulation of SREBP-1c
This compound, as a synthetic LXR agonist, binds to and activates Liver X Receptors (LXRα and LXRβ). The activated LXR forms a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR heterodimer then translocates to the nucleus and binds to LXR Response Elements (LXREs) located in the promoter region of the SREBP-1c gene (SREBF1). This binding event recruits coactivators and initiates the transcription of the SREBP-1c gene, leading to an increase in SREBP-1c mRNA and subsequently, the SREBP-1c protein. The precursor SREBP-1c protein is then processed in the Golgi apparatus to its mature, transcriptionally active form, which in turn activates the expression of lipogenic target genes.
Application Notes and Protocols for Utilizing GSK3987 in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3987 is a potent and selective pan-agonist for Liver X Receptors (LXRα and LXRβ), which are critical nuclear receptors in the regulation of cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[1][2] LXRs function as ligand-activated transcription factors that, upon binding to agonists like this compound, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[3] Key target genes include ATP-binding cassette transporter A1 (ABCA1), involved in cholesterol efflux, and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis.[1][2]
Luciferase reporter assays are a highly sensitive and quantitative method for studying the activation of nuclear receptors like LXR.[4][5][6] These assays utilize a plasmid vector where the luciferase reporter gene is under the control of a promoter containing LXREs. When a cell line expressing this construct is treated with an LXR agonist such as this compound, the activation of LXR leads to the expression of luciferase. The resulting luminescence can be measured and is directly proportional to the activity of the LXR pathway. This application note provides a detailed protocol for using this compound in a luciferase reporter assay to quantify LXR activation.
Mechanism of Action: LXR Signaling Pathway
The LXR signaling pathway is central to lipid metabolism. In an inactive state, the LXR/RXR heterodimer is bound to the LXRE on the DNA, often in a complex with corepressor proteins. Upon binding of an agonist like this compound to LXR, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then initiates the transcription of target genes.
Caption: LXR Signaling Pathway Activation by this compound.
Quantitative Data for this compound
The potency of this compound can be quantified by its half-maximal effective concentration (EC50). The following table summarizes the reported EC50 values for this compound in different assay formats.
| Parameter | LXRα | LXRβ | Target Gene Induction | Cell Type | Reference |
| EC50 | 50 nM (with SRC1) | 40 nM (with SRC1) | 80 nM (ABCA1 expression) | - | [1] |
| Effective Concentration Range | - | - | 30 - 1000 nM (ABCA1 expression) | Primary Human Macrophages | [1] |
| Effective Concentration Range | - | - | 6 - 1500 nM (SREBP-1c expression) | HepG2 cells | [1] |
Note: SRC1 is a coactivator for nuclear receptors.
Experimental Protocol: LXR Luciferase Reporter Assay
This protocol is designed for a dual-luciferase reporter assay in a 96-well format using a human hepatoma cell line, HepG2, which is a relevant model for studying liver X receptor function.
Materials:
-
This compound (CAS 264206-85-1)
-
HepG2 cells (or other suitable cell line)
-
LXR-responsive firefly luciferase reporter plasmid (containing LXREs)
-
Control plasmid with Renilla luciferase (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer-compatible 96-well white, clear-bottom plates
-
Luminometer
Experimental Workflow:
Caption: Experimental Workflow for the Luciferase Reporter Assay.
Step-by-Step Procedure:
Day 1: Cell Seeding
-
Culture HepG2 cells in DMEM supplemented with 10% FBS.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
Day 2: Transfection
-
In separate tubes, for each well to be transfected, dilute 100 ng of the LXR-responsive firefly luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid into 25 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 25 µL of Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
Add 50 µL of the transfection complex to each well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
Day 3: this compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in DMEM with charcoal-stripped FBS to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Carefully remove the transfection medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
Day 4: Luciferase Assay
-
Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay System reagents to room temperature.
-
Remove the medium from the wells and wash once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.
-
Measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity in the luminometer.
Data Analysis:
-
For each well, calculate the ratio of the firefly luciferase reading to the Renilla luciferase reading to normalize for transfection efficiency and cell number.
-
Calculate the average normalized luciferase activity for the vehicle control wells.
-
Determine the fold induction for each this compound concentration by dividing the normalized luciferase activity of the treated wells by the average normalized activity of the vehicle control wells.
-
Plot the fold induction as a function of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Luciferase Signal | Low transfection efficiency. | Optimize transfection reagent to DNA ratio and cell density. |
| Cell lysis is incomplete. | Ensure complete lysis by visual inspection and adequate incubation time. | |
| Inactive assay reagent. | Use fresh or properly stored assay reagents. | |
| High Variability between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and careful pipetting. |
| Pipetting errors during reagent addition. | Use a multichannel pipette for better consistency. | |
| High Background Signal | Contamination of reagents or plates. | Use sterile techniques and fresh reagents. |
| Autoluminescence of the compound. | Test the compound in a cell-free assay with the luciferase reagents. |
Conclusion
This application note provides a comprehensive guide for utilizing this compound in a luciferase reporter assay to study LXR activation. The provided protocols and data will enable researchers to effectively design, execute, and interpret experiments aimed at characterizing the activity of LXR agonists and understanding their role in various physiological and pathological processes. The high sensitivity and quantitative nature of the luciferase reporter assay make it an invaluable tool in the field of nuclear receptor research and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Liver X receptor - Wikipedia [en.wikipedia.org]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of GSK3987 in Neuroinflammation Studies: A Mechanistic Overview and Proposed Protocols
For Researchers, Scientists, and Drug Development Professionals
Initial Clarification: Preliminary research indicates that GSK3987 is a potent pan-agonist of Liver X Receptor (LXR) α and β, with EC50 values of 50 nM and 40 nM for LXRα-SRC1 and LXRβ-SRC1, respectively[1][2]. It is not a RIPK1 inhibitor. Currently, there are no direct studies published on the application of this compound in the context of neuroinflammation. However, given its mechanism of action as an LXR agonist, this document outlines the potential application of this compound in neuroinflammation research based on the established role of LXR in the central nervous system.
Liver X Receptors are nuclear receptors that play a crucial role in regulating cholesterol homeostasis and inflammation. In the brain, LXRs are expressed in neurons, astrocytes, and microglia[3]. Activation of LXRs has been shown to exert anti-inflammatory effects in models of neuroinflammatory diseases, making LXR agonists like this compound potentially valuable research tools in this field[4][5][6].
The Role of LXR in Neuroinflammation
LXR activation has been demonstrated to suppress the production of pro-inflammatory mediators in microglia and astrocytes, the primary immune cells of the brain. This anti-inflammatory action is mediated, at least in part, through the modulation of the NF-κB signaling pathway[4]. Studies have shown that LXR agonists can inhibit the production of nitric oxide (NO), pro-inflammatory cytokines such as IL-1β and IL-6, and the chemokine MCP-1 in response to inflammatory stimuli like lipopolysaccharide (LPS)[4][5][6].
Data on LXR Agonist Effects in Glial Cells
The following table summarizes the observed effects of LXR agonists on key inflammatory markers in microglia and astrocytes from published studies. While this data is not specific to this compound, it is representative of the effects of LXR activation in these cells.
| Cell Type | Inflammatory Stimulus | LXR Agonist (Example) | Outcome | Reference |
| Mouse Microglia | LPS | T0901317, GW3965 | Inhibition of nitric oxide (NO) production. Inhibition of pro-inflammatory cytokines IL-1β and IL-6 production. Inhibition of chemokine MCP-1 production. Inhibition of NF-κB DNA-binding activity. | [4],[6] |
| Mouse Astrocytes | LPS | T0901317, GW3965 | Inhibition of nitric oxide (NO) production. Inhibition of pro-inflammatory cytokines IL-1β and IL-6 production. Inhibition of chemokine MCP-1 production. | [4],[6] |
| BV-2 Microglial Cells | CORT | T0901317 | Inhibition of pro-inflammatory activation. Inhibition of NF-κB signaling pathway and NLRP3 inflammasome activation. | [7] |
Experimental Protocols
The following are detailed, generalized protocols for investigating the anti-neuroinflammatory effects of an LXR agonist like this compound in vitro.
Protocol 1: In Vitro Assessment of Anti-inflammatory Effects on Primary Microglia
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated primary microglia.
Materials:
-
Primary microglial cell culture
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay kits for nitric oxide (Griess reagent), IL-1β, IL-6, and MCP-1 (ELISA kits)
-
Reagents for NF-κB activity assay (e.g., nuclear extraction kit and EMSA or reporter assay system)
Procedure:
-
Cell Culture: Plate primary microglia at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include vehicle-treated and unstimulated controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours for cytokine and nitric oxide measurements).
-
Supernatant Collection: Collect the cell culture supernatant for analysis of secreted inflammatory mediators.
-
Nitric Oxide Assay: Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent as an indicator of NO production.
-
Cytokine/Chemokine Measurement: Quantify the levels of IL-1β, IL-6, and MCP-1 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
(Optional) NF-κB Activity Assay: For mechanistic studies, prepare nuclear extracts from cell lysates after a shorter incubation period (e.g., 1-2 hours) and measure NF-κB DNA-binding activity.
Visualizations
Signaling Pathway
Caption: LXR signaling pathway in glial cells.
Experimental Workflow
Caption: In vitro workflow for assessing anti-inflammatory effects.
Conclusion and Future Directions
While this compound has not been directly investigated in neuroinflammation, its role as a potent LXR agonist suggests it could be a valuable pharmacological tool for studying the anti-inflammatory functions of LXR in the central nervous system. The protocols and pathways described above provide a framework for how this compound could be applied to this area of research. Future studies are warranted to explore the potential of this compound in in vivo models of neuroinflammatory and neurodegenerative diseases.
References
- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
- 4. Liver X Receptor and Retinoid X Receptor Agonists Inhibit Inflammatory Responses of Microglia and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver X receptor and retinoid X receptor agonists inhibit inflammatory responses of microglia and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liver X Receptor Regulation of Glial Cell Functions in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal-microglial liver X receptor β activating decrease neuroinflammation and chronic stress-induced depression-related behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing GSK3987 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of GSK3987 for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific dual agonist for Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1][2] LXRs are nuclear receptors that play a critical role in regulating cholesterol metabolism, fatty acid synthesis, and inflammation.[3][4] Upon activation by an agonist like this compound, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes to activate their transcription.[5] Key target genes include ABCA1 and ABCG1, which promote cholesterol efflux, and SREBP-1c, a major regulator of fatty acid synthesis.[1][2][5]
Q2: What is a good starting concentration range for my cell viability experiments with this compound?
A2: For a new cell line, it is recommended to start with a broad, logarithmic dilution series to establish a dose-response curve. A suitable starting range would be from 1 nM to 100 µM.[6] Published studies have shown this compound to be active in the nanomolar range, with EC50 values of 50 nM for LXRα and 40 nM for LXRβ.[1][2] Dose-dependent effects on gene expression and triglyceride accumulation have been observed in concentrations ranging from 6 nM to 1500 nM in cell lines like HepG2.[2]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1][7] To avoid solvent-induced cytotoxicity, ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%.[6][8] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.[9] For storage, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[6] A stock solution stored at -80°C should be used within 6 months.[2]
Q4: I'm observing precipitation after diluting my this compound stock in aqueous culture medium. What should I do?
A4: Precipitation can occur if the compound's solubility limit in the aqueous medium is exceeded.[9] Here are some steps to troubleshoot this issue:
-
Lower the final concentration: Your target concentration may be too high for the aqueous buffer.
-
Optimize DMSO concentration: While keeping the final DMSO percentage low is important, a slightly higher concentration (up to 0.5% may be tolerated by some cell lines) could help maintain solubility. Always validate with a vehicle control.[9]
-
Prepare fresh dilutions: Do not use a solution that has already precipitated. Prepare fresh dilutions from your stock for each experiment.[8][9]
Q5: Does serum in the culture medium affect the activity of this compound?
A5: Yes, serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[6] This is an important consideration when interpreting your results. If you suspect significant interference, you may need to perform experiments in serum-free or reduced-serum conditions. However, be aware that changing serum conditions can also independently affect cell health and proliferation.
Q6: Why am I not seeing any effect on cell viability at the concentrations I've tested?
A6: If this compound is not producing an observable effect, consider the following possibilities:
-
Concentration is too low: Test a higher concentration range.[6]
-
Insensitive cell line: The anti-proliferative effects of LXR activation are cell-type specific. For example, cell lines like RWPE1 and HepG2 show suppressed proliferation, while others like PC3 and HeLa are unaffected.[3] Ensure your cell line expresses LXRα and/or LXRβ.
-
Compound instability: Ensure the compound has been stored correctly and prepare fresh dilutions for each experiment.[8]
-
Assay issues: Use a positive control known to affect your cell line's viability to confirm that the assay itself is working correctly.[6]
Summary of this compound Properties
| Property | Value | Reference |
| Target | Liver X Receptor α (LXRα) / Liver X Receptor β (LXRβ) | [1][2] |
| Mechanism | Agonist | [1] |
| EC50 (LXRα-SRC1) | 50 nM | [1][2] |
| EC50 (LXRβ-SRC1) | 40 nM | [1][2] |
| Common Solvent | DMSO | [1][7] |
| Storage (Stock Solution) | 1 month at -20°C, 1 year at -80°C in solvent | [1] |
LXR Signaling Pathway
Caption: this compound activates the LXR/RXR heterodimer, leading to transcription of target genes.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay
This protocol outlines the steps to determine the dose-dependent effect of this compound on the viability of a specific cell line using a tetrazolium-based assay (e.g., MTS, MTT, WST-1, CCK-8).[10][11]
Materials:
-
This compound powder
-
DMSO
-
Appropriate cell culture medium
-
96-well cell culture plates
-
Cell line of interest
-
Cell viability assay reagent (e.g., Cell Counting Kit-8)[12]
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Compound Preparation (Serial Dilution):
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations. A 10-point, 3-fold serial dilution is a common approach.[10] For example, starting from 100 µM, dilute down to the low nanomolar range.
-
Prepare working solutions by diluting the DMSO serial dilutions into cell culture medium, ensuring the final DMSO concentration remains constant and below 0.1%.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include "vehicle control" wells containing medium with the same final DMSO concentration as the treated wells.[6]
-
Include "untreated control" wells containing only fresh medium.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on the cell line's doubling time and the experimental goals.[6]
-
-
Cell Viability Assay (CCK-8 Example):
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium + CCK-8 reagent only) from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control.
-
Plot the cell viability (%) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the EC50 (or IC50 if observing toxicity).[10]
-
Experimental Workflow Diagram
Caption: Workflow for determining the optimal concentration of this compound for cell viability.
Troubleshooting Guide
| Issue Observed | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding: Uneven cell distribution in the plate.Pipetting errors: Inaccurate dispensing of compound or reagents. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully and change tips between concentrations. |
| High background in viability assay | Reagent contamination: Bacterial or fungal contamination in reagents or culture.[8]Long incubation time: Over-incubation with the viability reagent can lead to non-specific signal. | Use sterile techniques and fresh reagents. Optimize the incubation time for the viability assay according to the manufacturer's instructions and your cell density.[12] |
| Unexpectedly high cell toxicity at all concentrations | Solvent toxicity: Final DMSO concentration is too high for the cell line.[8]Compound instability: Degradation products of the inhibitor may be toxic.[8]Off-target effects: The compound may be affecting pathways essential for cell survival at the tested concentrations.[8] | Perform a dose-response curve for your vehicle (DMSO) to determine the toxicity threshold for your specific cells.[9] Ensure proper storage and handling of this compound.[6] If off-target effects are suspected, consider using a structurally distinct LXR agonist to see if the phenotype is consistent.[10] |
| Cell morphology changes in vehicle control | DMSO sensitivity: The cell line is sensitive to the concentration of DMSO being used, even if it is low. | Lower the final DMSO concentration (ideally to <0.1%). If this is not possible due to solubility constraints, find the highest tolerated DMSO concentration for your cells.[9] |
Troubleshooting Workflow Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LXR agonist inhibits inflammation through regulating MyD88 mRNA alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LXR signaling pathways link cholesterol metabolism with risk for prediabetes and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound supplier | CAS 264206-85-1 | LXRα/β Agonist| AOBIOUS [aobious.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. gap-27.com [gap-27.com]
Preventing GSK3987 off-target effects in experiments
Welcome to the technical support center for GSK3987. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a focus on preventing and identifying potential off-target effects.
This compound is a potent and selective pan-agonist of Liver X Receptors (LXRα and LXRβ). While it is a valuable tool for studying LXR signaling, like all small molecule modulators, it has the potential for off-target activities. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you design robust experiments and interpret your data with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an agonist for both Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1] LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes to regulate their transcription. Key target genes are involved in cholesterol homeostasis, lipid metabolism, and inflammation.[2]
Q2: What are the known on-target and potential off-target effects of LXR agonists like this compound?
A2: The primary on-target effect of this compound is the activation of LXRα and LXRβ, leading to the transcription of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1.[3] However, LXR activation, particularly of LXRα in the liver, also potently stimulates the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). SREBP-1c is a master regulator of lipogenesis, and its upregulation can lead to increased fatty acid and triglyceride synthesis, which may result in hepatic steatosis (fatty liver).[2][4] While technically an "on-target" effect of LXR activation, this lipogenic activity is often an undesirable side effect in therapeutic applications and a critical consideration in experimental design. True "off-target" effects, where this compound might bind to other proteins, are not well-documented in publicly available literature.
Q3: How can I minimize the lipogenic effects of this compound in my experiments?
A3: Minimizing the lipogenic effects of this compound is crucial for distinguishing the desired effects on cholesterol metabolism from those related to general lipid accumulation. Here are a few strategies:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired response in your primary outcome (e.g., ABCA1 expression) without maximally inducing lipogenic genes.
-
Time-Course Studies: Assess the temporal expression of your target genes versus lipogenic genes. It's possible that the desired effects occur at earlier time points or with shorter exposure durations than the full lipogenic program.
-
Use of LXRβ-selective agonists (if applicable): For some research questions, comparing the effects of this compound (a pan-agonist) with an LXRβ-selective agonist may help dissect the roles of the two LXR isoforms. LXRβ activation is generally associated with fewer lipogenic effects than LXRα.
-
Genetic Approaches: Use siRNA or CRISPR/Cas9 to knock down SREBP-1c in your cellular model. This can help to isolate the SREBP-1c-independent effects of this compound.
Q4: My cells are showing toxicity after treatment with this compound. Is this an off-target effect?
A4: Cellular toxicity can arise from either on-target or off-target effects. Excessive lipid accumulation due to the on-target lipogenic effects of this compound can lead to cellular stress and toxicity. To investigate the cause of toxicity, consider the following:
-
Dose-response analysis for toxicity: Determine the concentration of this compound that causes toxicity and compare it to the EC50 for on-target activity. A large window between the effective and toxic concentrations suggests the on-target effect can be studied without overt toxicity.
-
Control compounds: Use a structurally different LXR agonist. If it produces the same phenotype and toxicity profile, the effect is more likely to be on-target.
-
Rescue experiments: If toxicity is suspected to be due to lipid accumulation, co-treatment with inhibitors of fatty acid synthesis might mitigate the toxic effects.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High levels of triglyceride accumulation obscuring other phenotypes. | On-target activation of the LXRα-SREBP-1c lipogenic pathway. | 1. Perform a dose-response experiment to find the minimal effective concentration. 2. Conduct a time-course experiment to identify early, non-lipogenic responses. 3. Use a cell line with lower LXRα expression if appropriate for your research question. 4. Employ genetic tools (siRNA, CRISPR) to silence SREBP-1c. |
| Inconsistent results with other LXR agonists. | 1. Differences in agonist potency and selectivity. 2. Potential off-target effects of one of the compounds. | 1. Ensure that equivalent effective concentrations are being used by performing dose-response curves for a key LXR target gene (e.g., ABCA1). 2. Use a structurally unrelated LXR agonist to confirm the phenotype. |
| Unexpected phenotypic changes not consistent with known LXR functions. | Potential off-target effects of this compound. | 1. Perform target deconvolution studies such as chemical proteomics or thermal shift assays to identify potential off-target binding proteins. 2. Use genetic knockdown/knockout of LXRα and LXRβ to confirm if the phenotype is LXR-dependent. If the phenotype persists in the absence of LXRs, it is likely an off-target effect. |
Quantitative Data Summary
| Compound | Target | EC50 | Assay Type |
| This compound | LXRα-SRC1 | 50 nM | Coactivator recruitment |
| This compound | LXRβ-SRC1 | 40 nM | Coactivator recruitment |
Data sourced from Selleck Chemicals and MedchemExpress.[1][3][5]
Key Experimental Protocols
Protocol 1: Dose-Response for On-Target vs. Lipogenic Gene Expression
Objective: To determine the optimal concentration of this compound that induces the expression of target genes (e.g., ABCA1) with minimal induction of lipogenic genes (e.g., SREBP-1c, FASN).
Methodology:
-
Cell Culture: Plate your cells of interest (e.g., HepG2 hepatocytes or THP-1 macrophages) at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations (e.g., 1 nM to 10 µM).
-
Cell Treatment: Treat the cells with the different concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of your target gene (e.g., ABCA1) and lipogenic genes (e.g., SREBP1c, FASN).
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene. Plot the fold change in gene expression against the concentration of this compound to generate dose-response curves.
Protocol 2: Genetic Validation using siRNA Knockdown of LXR
Objective: To confirm that the observed cellular phenotype is mediated through LXR activation.
Methodology:
-
siRNA Transfection: Transfect your cells with siRNAs targeting LXRα, LXRβ, or a non-targeting control siRNA.
-
Knockdown Confirmation: After 48-72 hours, confirm the knockdown efficiency by qRT-PCR or Western blot.
-
This compound Treatment: Treat the LXR-knockdown and control cells with an effective concentration of this compound or vehicle.
-
Phenotypic Analysis: Perform your phenotypic assay of interest (e.g., cholesterol efflux assay, gene expression analysis).
-
Data Analysis: Compare the effect of this compound in the LXR-knockdown cells to the control cells. A diminished or absent phenotype in the knockdown cells indicates an on-target effect.
Visualizations
Caption: LXR signaling pathway activated by this compound.
Caption: Workflow for troubleshooting unexpected phenotypes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Liver X Receptor: A Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
GSK3987 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of GSK3987. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its integrity and activity. Recommendations for both solid form and solutions are summarized below.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a suitable solvent, such as DMSO. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: My experimental results are inconsistent. Could this be related to this compound degradation?
A3: Inconsistent results can stem from various factors, including compound instability. If you suspect degradation, it is crucial to review your storage and handling procedures. Ensure that the compound and its solutions have been stored according to the recommended conditions and have not exceeded the suggested storage duration. Any deviation may lead to reduced potency and experimental variability.
Q4: Are there any known incompatibilities of this compound with common labware or reagents?
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues that may arise during the use of this compound, with a focus on potential degradation-related problems.
Issue 1: Reduced or No Compound Activity in In Vitro/In Vivo Experiments
Possible Cause:
-
Degradation due to improper storage: The compound may have degraded due to exposure to incorrect temperatures or being stored for longer than the recommended period.
-
Degradation of stock solutions: Repeated freeze-thaw cycles or storage of diluted solutions at inappropriate temperatures can lead to degradation.
-
Precipitation of the compound: The compound may have precipitated out of solution, especially at high concentrations or if the solvent is not optimal.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both the solid compound and any prepared solutions have been stored at the recommended temperatures.
-
Check Storage Duration: Ensure that the storage period has not exceeded the guidelines.
-
Prepare Fresh Stock Solutions: If degradation is suspected, prepare a fresh stock solution from the solid compound that has been stored correctly.
-
Assess Solubility: Visually inspect the solution for any precipitates. If precipitation is observed, gentle warming or sonication may help to redissolve the compound. Consider preparing a more dilute stock solution if solubility is a persistent issue.
-
Perform a Quality Control Check: If possible, run a quick quality control experiment, such as a dose-response curve in a reliable assay, to confirm the activity of the new stock solution.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Source |
| Powder | -20°C | 3 years | [1][2] |
| In Solvent | -80°C | 1 year | [2] |
| -80°C | 6 months | [1] | |
| -20°C | 1 month | [1][2] |
Experimental Protocols
While specific degradation pathway studies for this compound are not publicly available, a general experimental workflow for assessing the stability of a research compound is provided below. This can be adapted for this compound as needed.
Protocol: General Stability Assessment of a Research Compound
Objective: To evaluate the stability of a compound under various stress conditions to identify potential degradation pathways and establish optimal storage and handling procedures.
Materials:
-
Compound of interest (e.g., this compound)
-
High-purity solvents (e.g., DMSO, ethanol)
-
Buffers of varying pH (e.g., pH 3, 7, 9)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
-
Temperature-controlled chambers/incubators
-
Photostability chamber
Methodology:
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis:
-
Prepare solutions of the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, neutralize the samples and analyze by HPLC to quantify the remaining parent compound and detect any degradation products.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).
-
Incubate at room temperature for a defined period.
-
Analyze samples by HPLC at various time points.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Analyze samples at regular intervals to determine the rate of degradation.
-
-
Photostability:
-
Expose the solid compound and a solution to a controlled light source (e.g., ICH-compliant photostability chamber).
-
Include a dark control stored under the same conditions.
-
Analyze samples after a defined exposure period.
-
-
-
Long-Term Stability Studies:
-
Store aliquots of the solid compound and stock solutions at the recommended storage conditions (-20°C and -80°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), analyze a sample to determine the purity and concentration of the compound.
-
-
Data Analysis:
-
For each condition, calculate the percentage of the remaining parent compound.
-
Identify and, if possible, characterize major degradation products.
-
Determine the degradation kinetics (e.g., zero-order, first-order) under different stress conditions.
-
Visualizations
Caption: Recommended workflow for handling and storing this compound.
Caption: Troubleshooting decision tree for this compound-related issues.
References
Technical Support Center: Minimizing GSK3987-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize GSK3987-induced cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures after treatment with this compound. What are the potential mechanisms behind this cytotoxicity?
A1: this compound, as a Liver X Receptor (LXR) agonist, can induce cytotoxicity through several mechanisms, which are often cell-type dependent. The primary pathways include:
-
Apoptosis: LXR activation has been shown to induce programmed cell death in various cancer cell lines. This can be mediated through the activation of caspase-3 and other key apoptotic proteins.
-
Pyroptosis: In some cell types, particularly colon cancer cells, LXR agonists can trigger a form of inflammatory cell death called pyroptosis. This process is dependent on caspase-1 activation and the NLRP3 inflammasome.
-
ER Stress: LXR activation can modulate cellular lipid metabolism, including cholesterol efflux. Dysregulation of lipid homeostasis can lead to endoplasmic reticulum (ER) stress, a condition that can trigger apoptosis if unresolved.
-
Mitochondrial Dysfunction: Some studies on LXR agonists suggest that they can interfere with mitochondrial metabolism, potentially leading to a decrease in cellular energy production and the initiation of apoptotic pathways.
Q2: What is a typical effective concentration range for this compound in cell culture, and how can we determine the optimal concentration for our experiments while minimizing cytotoxicity?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological question being investigated.
-
Effective Concentration: this compound has been shown to induce triglyceride accumulation in HepG2 cells at concentrations ranging from 6 to 1500 nM. For other LXR agonists like T0901317, concentrations around 5-10 µM have been used in some cancer cell lines without significant cytotoxicity.
-
Determining Optimal Concentration: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. We recommend a concentration gradient starting from the low nanomolar range up to the low micromolar range. The optimal concentration should provide the desired biological effect with minimal impact on cell viability.
Q3: Can we reduce this compound-induced cytotoxicity by modifying our cell culture conditions?
A3: Yes, optimizing cell culture conditions can help mitigate cytotoxicity. Consider the following:
-
Cell Seeding Density: Ensure that cells are seeded at an optimal density. Both sparse and overly confluent cultures can be more susceptible to drug-induced stress.
-
Serum Concentration: The concentration of fetal bovine serum (FBS) in the culture medium can influence cellular responses to drugs. You may need to test different serum concentrations to find the optimal condition for your experiment.
-
Duration of Treatment: Cytotoxicity is often time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to identify the shortest incubation time that yields the desired effect.
Q4: Are there any co-treatment strategies that can be employed to reduce this compound-induced cytotoxicity?
A4: While specific co-treatment strategies for this compound are not yet well-documented, based on the known mechanisms of LXR agonist cytotoxicity, the following approaches could be explored:
-
Caspase Inhibitors: If apoptosis is the primary mechanism of cytotoxicity, co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) or specific caspase inhibitors (e.g., for caspase-3 or caspase-1) may reduce cell death. However, be aware that this will also inhibit the intended apoptotic effect if that is the therapeutic goal.
-
Cholesterol Supplementation: Since LXR agonists modulate cholesterol metabolism, there is a possibility that supplementing the culture medium with cholesterol could alleviate cytotoxicity. However, one study with another LXR agonist, GW3965, showed that excess LDL (a source of cholesterol) did not alter its effect on T-cell proliferation, suggesting this may not be a universally effective strategy. Careful optimization and validation are required.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed at expected effective concentrations. | Cell line is highly sensitive to this compound. | Perform a detailed dose-response curve to determine the IC50 value for cytotoxicity. Use the lowest effective concentration possible. |
| Incorrect solvent or high solvent concentration. | This compound is soluble in DMSO. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and that a vehicle control (medium with the same concentration of DMSO) is included in all experiments. | |
| Inconsistent results between experiments. | Variability in cell health or passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Inconsistent this compound stock solution. | Prepare a fresh stock solution of this compound and store it appropriately (e.g., aliquoted at -20°C or -80°C) to avoid repeated freeze-thaw cycles. | |
| Desired biological effect is only seen at cytotoxic concentrations. | The therapeutic window for your cell line is narrow. | Consider exploring alternative, potentially less cytotoxic LXR agonists. Investigate co-treatment strategies to mitigate cytotoxicity (see FAQ Q4). |
| Off-target effects of this compound at high concentrations. | Use molecular techniques (e.g., siRNA-mediated knockdown of LXRα/β) to confirm that the observed effects are indeed LXR-dependent. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the cytotoxic IC50 values of this compound across various cell lines. Researchers are encouraged to determine these values empirically for their specific cell models. The following table provides a general reference for concentrations of other LXR agonists mentioned in the literature.
| LXR Agonist | Cell Line | Concentration Range | Observation |
| T0901317 | A549 (Lung Cancer) | < 10 µM | No significant cytotoxicity observed. |
| GW3965 | T-cells | Not specified | Excess LDL did not alter its effect on proliferation. |
| This compound | HepG2 (Liver Cancer) | 6 - 1500 nM | Induction of triglyceride accumulation. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Apoptosis Induction by this compound using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the detection of apoptosis and necrosis in this compound-treated cells via flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and controls) for the chosen duration.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Technical Support Center: Interpreting Unexpected Results with GSK3987
Welcome to the technical support center for GSK3987. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments with this potent Liver X Receptor (LXR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic, non-steroidal pan-agonist of Liver X Receptors alpha (LXRα) and beta (LXRβ). Upon binding, it forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to LXR Response Elements (LXREs) in the promoter regions of target genes. This activation primarily upregulates the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1), and lipogenesis, such as sterol regulatory element-binding protein 1c (SREBP-1c).
Q2: I'm observing high levels of triglyceride accumulation in my liver-derived cell lines, is this expected?
A2: Yes, this is a known on-target effect of this compound and other LXR agonists. Activation of LXRα in hepatocytes strongly induces the expression of SREBP-1c, a master regulator of fatty acid and triglyceride synthesis. This can lead to significant lipid accumulation, a phenomenon also observed in vivo as hepatic steatosis. While beneficial for studying lipid metabolism, it is a critical consideration for therapeutic applications.
Q3: My results with this compound are inconsistent across different experiments or cell lines. What could be the cause?
A3: Inconsistent results can stem from several factors:
-
Cell Line Variability: Different cell lines have varying expression levels of LXRα and LXRβ, as well as different baseline metabolic states. It is crucial to characterize the LXR expression in your specific cell model. Furthermore, the genetic and phenotypic stability of cell lines can change with high passage numbers, potentially altering their response to LXR agonists.
-
Compound Stability and Solubility: this compound is soluble in DMSO but has poor aqueous solubility. Precipitation in cell culture media can lead to a lower effective concentration. Ensure proper dissolution and consider the final DMSO concentration in your experiments. The stability of this compound in your specific cell culture medium over the course of the experiment should also be considered.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and the duration of treatment can all influence the cellular response to this compound.
Q4: I am seeing a decrease in cell viability in my cancer cell line treated with this compound, but not in my non-cancerous cell line. Is this an off-target effect?
A4: Not necessarily. While off-target effects are always a possibility with small molecules, recent research has shown that LXR agonists can induce cytotoxicity in certain cancer cell lines through mechanisms that may be independent of their transcriptional activity on canonical target genes. For example, in some colon cancer cells, the cytoplasmic localization of LXRβ can mediate pyroptosis upon agonist binding.[1] It is important to investigate the mechanism of cell death in your specific cancer cell model.
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of ABCA1 Expression
Symptoms:
-
Western blot or qPCR analysis shows weak or no increase in ABCA1 mRNA or protein levels after this compound treatment.
-
High variability in ABCA1 induction between replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low LXR Expression in Cell Line | Confirm LXRα and LXRβ expression in your cell line via qPCR or Western blot. If expression is low, consider using a cell line known to be responsive to LXR agonists (e.g., THP-1 macrophages, HepG2 hepatocytes). |
| This compound Precipitation | Prepare a fresh, concentrated stock solution in anhydrous DMSO. When diluting into aqueous media, add the stock solution dropwise while vortexing to prevent precipitation. Visually inspect the final working solution for any particulates. |
| Suboptimal Treatment Conditions | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Recommended starting concentrations are in the range of 100 nM to 1 µM. |
| Cell Culture Media Components | High levels of certain lipids or other components in the serum of your culture media may interfere with the LXR signaling pathway. Consider reducing the serum concentration or using a defined, serum-free medium during the treatment period. |
| Incorrect Vehicle Control | Ensure your vehicle control (e.g., DMSO) is at the same final concentration as in your this compound-treated samples, as DMSO can have effects on gene expression. |
Logical Troubleshooting Workflow for ABCA1 Induction Issues
References
GSK3987 Vehicle Control Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK3987 in in vitro experiments, with a specific focus on the proper use of its vehicle control.
Troubleshooting Guide
Q1: My vehicle control (DMSO) is showing significant biological effects on its own, what should I do?
Possible Cause: The concentration of Dimethyl Sulfoxide (DMSO), the vehicle for this compound, may be too high, leading to cellular stress, altered gene expression, or changes in cell viability. Even at low concentrations, DMSO can impact cellular metabolism, including lipid synthesis.[1][2]
Solution:
-
Reduce DMSO Concentration: The final concentration of DMSO in your cell culture media should be kept as low as possible, ideally at 0.1% or below, and generally should not exceed 0.5%.[3][4] To achieve this, you may need to prepare a more concentrated stock of this compound.
-
Run a Vehicle Dose-Response Curve: Before your main experiment, test a range of DMSO concentrations on your specific cell line to determine the maximal concentration that does not cause significant biological effects.
-
Consistent DMSO Concentration: Ensure that the final DMSO concentration is identical across all wells, including the vehicle control and all this compound-treated wells.[3]
Q2: I am observing inconsistent results between my this compound-treated and vehicle control groups across different experiments.
Possible Cause: Inconsistent preparation of stock solutions or working dilutions can lead to variability. Additionally, the age and quality of the DMSO can affect the results.
Solution:
-
Prepare Master Stocks: Prepare a large batch of your this compound stock solution in 100% DMSO and a master mix of your vehicle control (e.g., 0.1% DMSO in media). Aliquot and store these at -20°C or -80°C to ensure consistency across experiments. Avoid repeated freeze-thaw cycles.
-
Use High-Purity DMSO: Utilize a high-purity, sterile-filtered DMSO to minimize contaminants that could affect your cells.
-
Proper Mixing: Ensure thorough mixing of the this compound or vehicle control with the culture medium before adding it to the cells.
Q3: The this compound treatment is not showing the expected effect on my target genes (e.g., ABCA1, SREBP-1c).
Possible Cause: There could be several reasons for this, including issues with the compound's activity, the experimental setup, or the vehicle control masking the effect.
Solution:
-
Verify Compound Activity: Ensure your this compound is active. If possible, test it in a well-characterized positive control cell line.
-
Optimize Treatment Time and Concentration: The effect of this compound is time and concentration-dependent. You may need to perform a time-course and dose-response experiment to find the optimal conditions for your cell type.
-
Check for Vehicle Interference: As mentioned in Q1, the vehicle itself might be inducing changes that mask the effect of this compound. A proper vehicle control at the correct concentration is crucial for accurate interpretation.
-
Serum in Media: The presence and concentration of serum in your culture media can influence the activity of LXR agonists. Consider reducing the serum concentration during the treatment period if it is compatible with your cell line's health.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?
The recommended vehicle for dissolving this compound for in vitro studies is high-purity Dimethyl Sulfoxide (DMSO).
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To minimize solvent-induced artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of 0.1% is generally considered safe for most cell lines, while some may tolerate up to 0.5%.[4] It is highly recommended to perform a dose-response experiment with DMSO alone to determine the optimal concentration for your specific cell line.
Q3: How should I prepare my vehicle control?
Your vehicle control should contain the same final concentration of DMSO as your highest this compound treatment group. For example, if your highest this compound concentration is diluted from a DMSO stock and results in a final DMSO concentration of 0.1% in the well, your vehicle control should be a 0.1% solution of DMSO in the same culture medium.[3]
Q4: Can the DMSO vehicle affect lipid metabolism in my cells?
Yes, DMSO has been shown to affect lipid metabolism in various cell lines.[1] It can influence triglyceride accumulation and other lipid-related pathways. This makes it imperative to include a properly matched vehicle control in all experiments to differentiate the effects of this compound from any potential effects of the DMSO.
Q5: How should I store my this compound stock solution in DMSO?
For long-term storage, it is recommended to aliquot your this compound stock solution in DMSO and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.
Quantitative Data Summary
The following table summarizes typical effective concentrations of LXR agonists, such as this compound, in various in vitro assays. Note that optimal concentrations may vary depending on the cell type and experimental conditions.
| Assay Type | Cell Line | LXR Agonist Concentration Range | Observed Effect |
| Gene Expression (ABCA1, SREBP-1c) | Human Macrophages, HepG2 | 30 nM - 1000 nM | Dose-dependent increase in mRNA expression |
| Cholesterol Efflux | Human Macrophages | 1 µM - 4 µM (for other LXR agonists) | Increased cholesterol efflux to apoA-I |
| Triglyceride Accumulation | HepG2 | 6 nM - 1500 nM | Dose-dependent increase in triglyceride levels |
| Cell Viability | Various | Up to 10 µM | Generally low cytotoxicity at effective concentrations |
Experimental Protocols
Cholesterol Efflux Assay Protocol
This protocol is adapted for measuring the ability of this compound to promote cholesterol efflux from macrophages.[5][6]
-
Cell Seeding: Plate macrophages (e.g., THP-1 or primary human macrophages) in a 24-well plate and differentiate as required.
-
Cholesterol Loading: Incubate the cells with radiolabeled cholesterol (e.g., [³H]-cholesterol) in serum-containing medium for 24-48 hours to allow for cholesterol loading.
-
Equilibration: Wash the cells with PBS and then incubate in serum-free medium containing this compound at the desired concentrations (and a matched DMSO vehicle control) for 18-24 hours. This step allows for the upregulation of cholesterol transporters like ABCA1.
-
Efflux: Replace the medium with a serum-free medium containing a cholesterol acceptor, such as apolipoprotein A-I (apoA-I), and incubate for 4-6 hours.
-
Quantification: Collect the medium and lyse the cells. Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
Calculation: Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) * 100.
Triglyceride Accumulation Assay in HepG2 Cells
This protocol outlines a method to measure the effect of this compound on triglyceride accumulation in human liver cells.[7][8][9]
-
Cell Seeding: Plate HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or the corresponding DMSO vehicle control. Incubate for 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them to release the intracellular contents.
-
Triglyceride Quantification: Use a commercial triglyceride quantification kit, which typically involves an enzymatic assay that results in a colorimetric or fluorometric output.
-
Measurement: Read the absorbance or fluorescence using a plate reader.
-
Normalization: Normalize the triglyceride levels to the total protein concentration in each well, determined using a standard protein assay (e.g., BCA assay).
Visualizations
Caption: LXR signaling pathway activation by this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting logic for vehicle control issues.
References
- 1. Inhibition Effect of Triglyceride Accumulation by Large Yellow Croaker Roe DHA-PC in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: GSK3987 and Triglyceride Metabolism
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the LXR agonist GSK3987. A common point of inquiry revolves around its effects on lipid metabolism, specifically triglyceride accumulation.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on intracellular triglyceride levels?
A1: this compound is a potent pan-agonist for Liver X Receptors (LXRα and LXRβ).[1][2] Activation of LXR, particularly the LXRα isoform in hepatocytes, is known to upregulate the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[1][2][3] SREBP-1c is a master transcriptional regulator of genes involved in de novo lipogenesis, including fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[3][4] Therefore, the scientifically established and expected effect of this compound treatment in responsive cell types (like HepG2 hepatoma cells) is an increase in intracellular triglyceride accumulation.[1][5]
Q2: How does the LXR pathway lead to triglyceride synthesis?
A2: Upon binding of an agonist like this compound, the Liver X Receptor (LXR) forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes. A key target is the SREBF1 gene, which codes for SREBP-1c. Increased SREBP-1c protein leads to the transcription of genes that synthesize fatty acids, which are then esterified into triglycerides for storage in lipid droplets.
Q3: Are there any scenarios where LXR agonists might not induce lipogenesis?
A3: Yes, some research has focused on developing tissue-selective LXR agonists that could dissociate the beneficial effects on cholesterol efflux from the undesirable effects on hepatic triglyceride accumulation.[6][7] This can be due to differences in the expression of LXR isoforms, coactivators, and corepressors in different cell types.[6] However, this compound is generally characterized as a pan-agonist and has been shown to induce triglyceride accumulation in cell lines like HepG2.[1][5]
Troubleshooting Guide: Why Am I Not Observing Triglyceride Accumulation with this compound?
This guide addresses potential experimental reasons for not observing the expected increase in triglyceride levels after treatment with this compound.
Issue 1: Problems with the Compound
-
Question: Could my this compound be inactive?
-
Answer: Improper storage or handling can affect the compound's activity. This compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in DMSO should be stored at -80°C for up to 1 year and for shorter periods (1 month) at -20°C.[2] Avoid repeated freeze-thaw cycles. Confirm the solubility of your stock; this compound is soluble in DMSO (up to 77 mg/mL) but insoluble in water.[2] Using fresh, high-quality DMSO is recommended as moisture can reduce solubility.[2]
Issue 2: Cell-Based Issues
-
Question: Is it possible my cell line does not respond to this compound?
-
Answer: The lipogenic effect of LXR agonists is highly dependent on the cell type.
-
LXR Expression: The cell line must express LXRα and/or LXRβ. While LXRβ is ubiquitously expressed, LXRα is most abundant in lipogenic tissues like the liver, adipose tissue, and macrophages.[3][8] Non-hepatic cell lines may not exhibit a strong lipogenic response.
-
Metabolic State: The metabolic state of the cells can influence the outcome. For example, the availability of glucose in the medium is crucial for de novo lipogenesis. Some studies have shown that lipid accumulation in response to LXR agonists is more pronounced in high-glucose conditions.[9]
-
Cell Line Passage Number: High-passage number cell lines can have altered metabolic phenotypes. It is advisable to use low-passage cells and ensure they are healthy and proliferating as expected before starting the experiment.
-
Issue 3: Experimental Conditions
-
Question: Could my experimental setup be preventing the observation of triglyceride accumulation?
-
Answer: Several factors in your protocol could be influential.
-
Concentration and Duration: Ensure you are using an appropriate concentration range and treatment duration. For HepG2 cells, this compound has been shown to induce triglyceride accumulation in a dose-dependent manner in the range of 6-1500 nM.[1][5] A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment time for your specific cell line.
-
Serum in Media: Components in fetal bovine serum (FBS) can affect lipid metabolism. Some researchers reduce the serum concentration during treatment to minimize variability from exogenous lipids and hormones.
-
Positive Control: Always include a positive control. A well-characterized LXR agonist like T0901317 can be used to confirm that the LXR-SREBP-1c pathway is functional in your cell system.
-
Issue 4: Assay and Detection Method
-
Question: My cells look different, but my assay shows no change in triglycerides. Could the assay be the problem?
-
Answer: Yes, the sensitivity and execution of your detection method are critical.
-
Oil Red O Staining: This is a qualitative or semi-quantitative method. While useful for visualizing lipid droplets, it can be difficult to quantify accurately. Ensure the staining solution is fresh and properly filtered to avoid precipitates that can be mistaken for staining.[9][10] Also, ensure your fixation and washing steps are not too harsh, which could lead to the loss of lipid droplets.
-
Quantitative Triglyceride Kits: These colorimetric or fluorometric assays are more quantitative.[11][12] Ensure that your cell lysate is compatible with the kit and that you are within the linear range of the assay. It's crucial to normalize the final triglyceride amount to the total protein concentration or cell number in each sample to account for differences in cell density.
-
Background Levels: Some cell lines may have high basal levels of triglycerides, which could mask the inductive effect of this compound. A baseline measurement is essential.
-
Data Presentation
Table 1: Properties and Activity of this compound
| Property | Value | Reference |
| Target | LXRα / LXRβ | [1][2] |
| EC50 (LXRα-SRC1) | 50 nM | [1][2] |
| EC50 (LXRβ-SRC1) | 40 nM | [1][2] |
| Molecular Weight | 384.43 g/mol | [2] |
| Solubility | DMSO: 77 mg/mL, Ethanol: 6 mg/mL, Water: Insoluble | [2] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (DMSO Stock) | -80°C for up to 1 year | [1][2] |
Table 2: Troubleshooting Checklist for Absent Triglyceride Accumulation
| Checkpoint | Potential Cause of Failure | Recommended Action |
| Compound Integrity | Degradation due to improper storage; precipitation. | Confirm storage conditions. Prepare fresh stock solution in high-quality DMSO. |
| Cell Line | Low or absent LXRα expression; non-responsive phenotype. | Use a validated responsive cell line (e.g., HepG2). Check LXRα expression via qPCR or Western blot. |
| Culture Conditions | Insufficient glucose; interference from serum components. | Ensure adequate glucose in media. Consider reducing serum concentration during treatment. |
| Dose & Time | Sub-optimal concentration or insufficient treatment duration. | Perform a dose-response (e.g., 10 nM - 1 µM) and time-course (e.g., 24-72h) experiment. |
| Positive Control | Cellular pathway is non-functional. | Treat cells with a known LXR agonist like T0901317. |
| Detection Method | Insensitive assay; improper staining; normalization issues. | Use a quantitative enzymatic assay. Normalize results to protein concentration. Optimize Oil Red O protocol. |
Experimental Protocols
Protocol 1: Oil Red O Staining for Lipid Droplet Visualization
-
Cell Culture: Plate cells (e.g., HepG2) in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at the desired concentrations for 24-48 hours. Include a vehicle control (DMSO).
-
Fixation: Gently remove the culture medium. Wash cells twice with Phosphate-Buffered Saline (PBS). Fix the cells with 10% formalin in PBS for at least 1 hour at room temperature.[13]
-
Washing: Remove the formalin and wash the cells twice with distilled water.
-
Isopropanol (B130326) Wash: Remove the water and add 60% isopropanol for 5 minutes.[13]
-
Staining: Remove the isopropanol and allow the cells to dry completely. Add freshly filtered Oil Red O working solution and incubate for 10-20 minutes at room temperature.[13][14]
-
Working Solution Prep: Mix 3 parts Oil Red O stock solution (0.35g in 100mL isopropanol) with 2 parts distilled water. Let it sit for 20 minutes and filter through a 0.2 µm filter.[13]
-
-
Final Washes: Remove the staining solution and wash the cells repeatedly with distilled water until the excess stain is removed.
-
Visualization: Add PBS to the wells and visualize the red-stained lipid droplets under a microscope. Nuclei can be counterstained with hematoxylin (B73222) for contrast.
-
(Optional) Quantification: To quantify, elute the stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking. Measure the absorbance of the eluate at ~500 nm.[13]
Protocol 2: Quantitative Intracellular Triglyceride Assay
-
Cell Culture and Treatment: Plate cells in a multi-well plate, treat with this compound and controls as described above.
-
Cell Lysis: After treatment, wash cells twice with cold PBS. Lyse the cells according to the instructions of a commercial triglyceride quantification kit. This often involves homogenization in a solution containing 5% NP-40 or another suitable detergent.[11]
-
Sample Preparation: Heat the lysate to 80-100°C for 2-5 minutes to solubilize all triglycerides, then cool to room temperature. Centrifuge the samples to pellet any insoluble material.[11]
-
Triglyceride Measurement: Use the supernatant for the triglyceride assay. Most kits employ a lipase (B570770) to hydrolyze triglycerides into glycerol (B35011) and free fatty acids. The glycerol is then used in a series of enzymatic reactions to produce a colorimetric or fluorometric signal.[12][15]
-
Standard Curve: Prepare a standard curve using the provided triglyceride standard to determine the concentration in your samples.[11][12]
-
Normalization: After lysis, reserve a small aliquot of the lysate to determine the total protein concentration using a standard method (e.g., BCA assay). Express the final results as nmol of triglyceride per mg of protein.
Visualizations
Caption: this compound activates the LXR-SREBP-1c signaling pathway to induce triglyceride synthesis.
Caption: A logical workflow for troubleshooting the absence of expected triglyceride accumulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 5. NB-64-16615-1mg | this compound [264206-85-1] Clinisciences [clinisciences.com]
- 6. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Delivery of LXR Agonist Using a Site-Specific Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are LXR inverse agonists and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. healthsciences.usask.ca [healthsciences.usask.ca]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 14. protocols.io [protocols.io]
- 15. 5.8. Triglyceride Quantification [bio-protocol.org]
Validation & Comparative
A Head-to-Head Comparison of LXR Agonists: GSK3987 vs. T0901317
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two widely studied Liver X Receptor (LXR) agonists: GSK3987 and T0901317. LXRs, comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammation. Their activation by synthetic agonists has been a key therapeutic strategy for managing atherosclerosis and other metabolic disorders. This document summarizes their performance based on available experimental data, details the methodologies for key experiments, and visualizes the core signaling pathway.
LXR Signaling Pathway
Activation of LXR by agonists initiates a signaling cascade that regulates the transcription of target genes involved in cholesterol efflux and fatty acid synthesis.
A Comparative Guide to the Efficacy of LXR Agonists GSK3987 and GW3965
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent Liver X Receptor (LXR) agonists, GSK3987 and GW3965. Both compounds are potent activators of LXRs, nuclear receptors that play a crucial role in cholesterol homeostasis, lipid metabolism, and inflammation. This document summarizes their performance based on available experimental data, outlines detailed experimental protocols, and visualizes key pathways and workflows to aid in research and development decisions.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the in vitro potency of this compound and GW3965 based on their half-maximal effective concentrations (EC50) for activating LXR alpha (LXRα) and LXR beta (LXRβ). Lower EC50 values indicate higher potency.
| Compound | LXRα EC50 (nM) | LXRβ EC50 (nM) | Key In Vitro Effects | Key In Vivo Effects |
| This compound | 50 | 40 | Induces ABCA1 and SREBP-1c expression, promotes cellular cholesterol efflux and triglyceride accumulation in macrophages and hepatocytes. | Data on in vivo efficacy in specific disease models is limited in the public domain. |
| GW3965 | 190 | 30 | Upregulates ABCA1 and IDOL expression, reduces LDLR levels, promotes cholesterol efflux, and exhibits anti-inflammatory properties in macrophages. | Reduces atherosclerosis development in murine models (LDLR-/- and apoE-/- mice)[1], demonstrates anti-tumor effects in glioblastoma models, and modulates platelet aggregation. |
Mechanism of Action: LXR Signaling Pathway
Both this compound and GW3965 exert their effects by activating the Liver X Receptor. Upon binding, the LXR agonist induces a conformational change in the receptor, leading to the recruitment of coactivators and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. Key target genes include ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are critical for reverse cholesterol transport.
Experimental Protocols
In Vitro Cholesterol Efflux Assay
This protocol is designed to quantify the ability of LXR agonists to promote the removal of cholesterol from cultured macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or primary peritoneal macrophages)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
[³H]-cholesterol
-
LXR agonist (this compound or GW3965) dissolved in DMSO
-
Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL) as a cholesterol acceptor
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Seed macrophages in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Cholesterol Loading: Incubate the cells for 24-48 hours in medium containing 1% FBS and 1 µCi/mL [³H]-cholesterol.
-
Equilibration and Treatment: Wash the cells twice with serum-free medium. Then, incubate the cells for 18-24 hours in serum-free medium containing the desired concentration of this compound or GW3965 (or DMSO as a vehicle control).
-
Efflux Induction: Wash the cells again and incubate for 4-6 hours in serum-free medium containing a cholesterol acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL).
-
Quantification:
-
Collect the medium (supernatant) from each well.
-
Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
-
Calculation: Percent cholesterol efflux is calculated as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100.
Quantitative Real-Time PCR (qPCR) for ABCA1 Gene Expression
This protocol measures the change in ABCA1 mRNA levels in response to LXR agonist treatment.
Materials:
-
Treated cells from the in vitro experiment
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Primers for ABCA1 and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Lyse the treated cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for ABCA1 and the housekeeping gene, and the qPCR master mix.
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Determine the cycle threshold (Ct) values for both ABCA1 and the housekeeping gene. Calculate the relative gene expression using the ΔΔCt method.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the in vivo efficacy of LXR agonists in an atherosclerosis mouse model.
References
A Comparative Analysis of GSK3987's Binding Affinity for Liver X Receptors
For Immediate Release
[City, State] – [Date] – A new comparative guide offers researchers a detailed analysis of the binding affinity of GSK3987, a potent synthetic Liver X Receptor (LXR) agonist. This guide provides a direct comparison with other well-established LXR agonists, T0901317 and GW3965, supported by experimental data to aid in the selection of appropriate research tools for studies on cholesterol homeostasis, inflammation, and metabolic diseases.
Liver X Receptors, existing as LXRα and LXRβ isoforms, are critical nuclear receptors that regulate the transcription of genes involved in lipid metabolism and inflammation. The development of synthetic agonists that modulate LXR activity is a significant area of interest for therapeutic intervention in conditions such as atherosclerosis and Alzheimer's disease. This compound has emerged as a potent dual agonist for both LXRα and LXRβ.[1][2] This guide aims to provide an objective comparison of its binding characteristics against other commonly used LXR agonists.
Quantitative Comparison of LXR Agonist Binding Affinity
The following table summarizes the binding and functional potencies of this compound, T0901317, and GW3965 for both LXRα and LXRβ isoforms. The data is compiled from various experimental sources, primarily utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
| Compound | Target | Parameter | Value (nM) |
| This compound | hLXRα-SRC1 | EC50 | 50[1] |
| hLXRβ-SRC1 | EC50 | 40[1][2] | |
| T0901317 | LXRα | Kd | 7 |
| LXRβ | Kd | 22 | |
| LXR (general) | EC50 | ~50 | |
| GW3965 | hLXRα | EC50 | 190 |
| hLXRβ | EC50 | 30 |
Note: EC50 values for this compound refer to the half-maximal effective concentration for the recruitment of the steroid receptor coactivator-1 (SRC-1), a key step in LXR activation.[1][2] Kd represents the dissociation constant, a direct measure of binding affinity.
Experimental Methodologies
The binding affinities and functional potencies presented in this guide are predominantly determined using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based coactivator recruitment assays. This methodology provides a robust and sensitive platform for quantifying the interaction between a ligand, the nuclear receptor, and a coactivator peptide.
TR-FRET Coactivator Recruitment Assay Protocol
Objective: To determine the EC50 value of a test compound (e.g., this compound) for the recruitment of a coactivator peptide to an LXR protein.
Materials:
-
LXRα or LXRβ ligand-binding domain (LBD), typically GST-tagged.
-
Terbium-labeled anti-GST antibody (Donor fluorophore).
-
Fluorescein-labeled coactivator peptide (e.g., from SRC-1/NCoA-1) (Acceptor fluorophore).
-
Test compounds (this compound, T0901317, GW3965) and a known LXR agonist as a positive control.
-
Assay buffer and black, low-volume 384-well assay plates.
-
A microplate reader capable of TR-FRET measurements.
Procedure:
-
Reagent Preparation: Prepare a master mix containing the LXR-LBD, terbium-labeled anti-GST antibody, and fluorescein-labeled coactivator peptide in the assay buffer.
-
Compound Dispensing: Serially dilute the test compounds to the desired concentrations. Dispense a small volume of the diluted compounds into the assay plate. Include wells with a positive control and a no-compound (DMSO vehicle) control.
-
Reaction Incubation: Add the master mix to all wells of the assay plate. Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
Data Acquisition: Measure the TR-FRET signal using a compatible plate reader. The reader excites the terbium donor at approximately 340 nm and measures the emission from both the terbium donor (at ~495 nm) and the fluorescein (B123965) acceptor (at ~520 nm) after a time delay (typically 60-100 µs).
-
Data Analysis: Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal. Plot the TR-FRET ratio against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the LXR signaling pathway.
Conclusion
This compound is a potent dual agonist of LXRα and LXRβ, with functional potencies in the nanomolar range, comparable to the well-established LXR agonist T0901317 and demonstrating higher potency for LXRα than GW3965. The provided experimental protocol for the TR-FRET coactivator recruitment assay offers a reliable method for validating the binding affinity and functional activity of LXR agonists. The visualization of the LXR signaling pathway highlights the mechanism through which these compounds exert their effects on cellular lipid metabolism and inflammation. This comparative guide serves as a valuable resource for researchers in the field of nuclear receptor biology and drug discovery.
References
GSK3987: A Focused Look at Nuclear Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of GSK3987's cross-reactivity with other nuclear receptors, supported by available data and detailed experimental methodologies.
This compound has been identified as a potent pan-agonist for Liver X Receptors (LXR), specifically LXRα and LXRβ.[1][2] It demonstrates robust activation of these receptors, initiating downstream signaling pathways involved in cholesterol metabolism and transport. However, a critical aspect of its pharmacological profile for therapeutic development is its selectivity. This guide delves into the specifics of this compound's interaction with its primary targets and examines the extent of its cross-reactivity with other members of the nuclear receptor superfamily.
Potency at Primary Targets: LXRα and LXRβ
This compound activates both LXRα and LXRβ, as evidenced by its ability to recruit the steroid receptor coactivator-1 (SRC-1). The half-maximal effective concentrations (EC50) for this recruitment are in the nanomolar range, indicating high potency.
| Receptor | EC50 (nM) for SRC-1 Recruitment |
| Human LXRα | 40 |
| Human LXRβ | 50 |
Data sourced from J. Med. Chem. 2005, 48(17), 5419-22.[2]
Cross-Reactivity Profile with Other Nuclear Receptors
A comprehensive analysis of this compound's cross-reactivity against a broader panel of nuclear receptors is crucial to anticipate potential off-target effects. While the original discovery publication of this compound focused on its LXR activity, the broader selectivity profile is not extensively detailed in publicly available literature. Generally, LXR ligands have the potential to interact with other nuclear receptors that share structural similarities in their ligand-binding domains, such as Peroxisome Proliferator-Activated Receptors (PPARs), Farnesoid X Receptor (FXR), and Retinoid X Receptor (RXR).
For context, other LXR agonists, such as T0901317, have been reported to exhibit cross-reactivity with FXR and Pregnane X Receptor (PXR) at higher concentrations. A thorough investigation using standardized assays is necessary to definitively characterize the selectivity of this compound. In the absence of specific public data for this compound, this guide outlines the standard experimental protocols used to determine such a selectivity profile.
Experimental Protocols
To assess the cross-reactivity of a compound like this compound, a series of in vitro assays are typically employed. These assays quantify the compound's ability to bind to and activate or inhibit various nuclear receptors.
Ligand Binding Assays
These assays directly measure the affinity of the compound for the ligand-binding domain (LBD) of a nuclear receptor. A common method is the fluorescence polarization (FP) assay.
Principle: A fluorescently labeled ligand (tracer) with known affinity for the nuclear receptor LBD is used. When the tracer is bound to the larger receptor protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an unlabeled test compound (like this compound) competes with the tracer for binding to the LBD, the displaced tracer tumbles more rapidly, leading to a decrease in the polarization signal. The degree of this decrease is proportional to the binding affinity of the test compound.
Protocol Outline:
-
Reagents: Purified nuclear receptor LBDs (for a panel including LXRα, LXRβ, PPARα, PPARγ, PPARδ, FXR, RXRα, GR, etc.), corresponding fluorescent tracers, assay buffer.
-
Procedure: a. A constant concentration of each nuclear receptor LBD and its specific fluorescent tracer are incubated together. b. Serial dilutions of this compound are added to the mixture. c. The reaction is incubated to reach equilibrium. d. Fluorescence polarization is measured using a suitable plate reader.
-
Data Analysis: The data is plotted as fluorescence polarization versus the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that displaces 50% of the fluorescent tracer) is calculated. This is then converted to a binding affinity constant (Ki).
Reporter Gene Assays
These cell-based assays measure the functional consequence of a compound binding to a nuclear receptor, i.e., the activation or repression of gene transcription.
Principle: A host cell line that does not endogenously express the nuclear receptor of interest is co-transfected with two plasmids:
-
An expression vector containing the full-length coding sequence of the nuclear receptor.
-
A reporter vector containing a promoter with response elements for the nuclear receptor, which drives the expression of a reporter gene (e.g., luciferase or β-galactosidase).
When an agonist binds to the expressed nuclear receptor, the receptor-ligand complex binds to the response elements on the reporter plasmid, inducing the expression of the reporter gene. The amount of reporter protein produced is proportional to the activity of the compound.
Protocol Outline:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T, CHO) is cultured and co-transfected with the expression and reporter plasmids for each nuclear receptor in the panel.
-
Compound Treatment: After transfection, the cells are treated with serial dilutions of this compound.
-
Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The reporter activity is plotted against the logarithm of the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams are provided.
Caption: LXR Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Nuclear Receptor Cross-Reactivity Profiling.
References
A Comparative Guide to LXR Agonists: GSK3987 in the Spotlight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Liver X Receptor (LXR) agonist GSK3987 with other well-characterized LXR agonists, namely T0901317 and GW3965. The focus is on their differential effects on gene expression, supported by available experimental data.
Introduction to Liver X Receptors and their Agonists
Liver X Receptors (LXRs), comprising LXRα and LXRβ isoforms, are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1][2][3] Activation of LXRs by agonist molecules leads to the transcriptional regulation of a wide array of target genes, making them attractive therapeutic targets for metabolic and inflammatory diseases. Synthetic LXR agonists have been developed to modulate these pathways, with each compound exhibiting distinct characteristics in terms of potency and gene regulatory profiles.
Comparative Analysis of LXR Agonist Potency
The potency of an LXR agonist is a critical parameter determining its biological activity. This is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that provokes a response halfway between the baseline and maximum response.
| Agonist | LXRα EC50 (nM) | LXRβ EC50 (nM) | Target Selectivity | Reference |
| This compound | 50 | 40 | Pan LXRα/β Agonist | [4] |
| T0901317 | ~60 (LXRα) | ~600-700 (LXRβ) | Preferentially activates LXRα | [5] |
| GW3965 | Not specified in cited results | Potent LXRβ agonist | Preferentially activates LXRβ | [5] |
Differential Effects on Gene Expression
The therapeutic potential and side-effect profiles of LXR agonists are intrinsically linked to their ability to differentially regulate target gene expression. Key genes modulated by LXR activation include those involved in reverse cholesterol transport (e.g., ABCA1) and lipogenesis (e.g., SREBP-1c).
Key LXR Target Genes:
-
ATP-binding cassette transporter A1 (ABCA1): A crucial gene involved in the efflux of cholesterol from cells to high-density lipoprotein (HDL), a key step in reverse cholesterol transport.[1][6]
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master transcriptional regulator of fatty acid and triglyceride synthesis.[6][7] Upregulation of SREBP-1c by LXR agonists can lead to undesirable side effects such as hypertriglyceridemia and hepatic steatosis.
While direct, comprehensive comparative studies on the global gene expression profiles of this compound against T0901317 and GW3965 are limited, available data on key target genes in relevant cell types, such as macrophages, provide valuable insights.
| Agonist | Effect on ABCA1 Expression | Effect on SREBP-1c Expression | Cell Type | Reference |
| This compound | Increased expression | Increased expression | Primary human macrophages, HepG2 cells | [4] |
| T0901317 | Increased expression | Increased expression | THP-1 macrophages, RAW264.7 macrophages | [6][8] |
| GW3965 | Increased expression | Increased expression | Mouse peritoneal macrophages, HepG2 cells | [9][10] |
Note: The magnitude of induction for each gene can vary depending on the specific experimental conditions (e.g., cell type, agonist concentration, and treatment duration). The lack of a head-to-head study with this compound prevents a direct quantitative comparison of the induction levels between the three agonists.
LXR Signaling Pathway
LXR agonists initiate a signaling cascade that ultimately alters the expression of target genes. Understanding this pathway is crucial for interpreting the effects of different agonists.
Caption: LXR signaling pathway activation by agonists.
Experimental Protocols
The following sections outline a representative experimental workflow for comparing the effects of LXR agonists on gene expression in macrophages.
Experimental Workflow
Caption: A typical workflow for comparing LXR agonists.
Detailed Methodologies
1. Cell Culture and Differentiation:
-
Cell Lines: Human THP-1 monocytes or murine RAW264.7 macrophages are commonly used.
-
Differentiation (for THP-1 cells): Monocytes are differentiated into macrophages by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48-72 hours.[6]
-
Primary Cells: Bone marrow-derived macrophages (BMDMs) can be isolated from mice and cultured in the presence of macrophage colony-stimulating factor (M-CSF).[9]
2. LXR Agonist Treatment:
-
Cells are typically seeded in 6-well or 12-well plates.
-
After differentiation (if applicable), the culture medium is replaced with fresh medium containing the LXR agonist (e.g., this compound, T0901317, or GW3965) at the desired concentration (typically ranging from 0.1 to 10 µM) or a vehicle control (e.g., DMSO).[4][6][8]
-
The treatment duration can vary from a few hours to 48 hours, depending on the specific genes of interest.[6][11]
3. RNA Isolation and Gene Expression Analysis:
-
RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qPCR):
-
Reverse transcription of RNA to cDNA is performed using a reverse transcriptase kit.
-
qPCR is carried out using a qPCR instrument with specific primers for the target genes (ABCA1, SREBP-1c, etc.) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[8][12]
-
Relative gene expression is calculated using the ΔΔCt method.
-
-
RNA-Sequencing (RNA-Seq):
-
RNA quality is assessed, and libraries are prepared using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).[8][13]
-
Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatic analysis is conducted to align reads, quantify gene expression, and identify differentially expressed genes between the different treatment groups.
-
Conclusion
This compound is a potent, dual LXRα/β agonist that, similar to other well-known LXR agonists like T0901317 and GW3965, upregulates key genes involved in both reverse cholesterol transport and lipogenesis. While the available data indicates a similar mode of action in regulating hallmark LXR target genes, a comprehensive, head-to-head comparison of their global effects on the transcriptome is needed to fully elucidate their distinct pharmacological profiles. The choice of agonist for research or therapeutic development will depend on the desired balance between efficacy in promoting cholesterol efflux and the potential for lipogenic side effects. Future studies employing transcriptomic approaches will be invaluable in delineating the specific gene regulatory networks modulated by this compound in comparison to other LXR agonists.
References
- 1. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Crosstalk Between LXR and Caveolin-1 Signaling Supports Cholesterol Efflux and Anti-Inflammatory Pathways in Macrophages [frontiersin.org]
- 3. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice | eLife [elifesciences.org]
- 8. LXR agonist inhibits inflammation through regulating MyD88 mRNA alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional regulation of macrophage cholesterol efflux and atherogenesis by a long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tissue-specific liver X receptor activation promotes macrophage RCT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | LXR agonist inhibits inflammation through regulating MyD88 mRNA alternative splicing [frontiersin.org]
Confirming GSK3987's On-Target Activity: A Comparison Guide Using LXR Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on-target activity of GSK3987, a potent synthetic Liver X Receptor (LXR) agonist. By utilizing wild-type and LXR knockout cells, researchers can definitively demonstrate that the biological effects of this compound are mediated through its intended targets, LXRα and LXRβ.
This compound is a dual agonist for LXRα and LXRβ with EC50 values of 50 nM and 40 nM, respectively.[1] Its primary mechanism of action involves the recruitment of the steroid receptor coactivator-1 (SRC-1) to LXRs, which in turn upregulates the expression of target genes involved in cholesterol homeostasis and lipid metabolism, such as ATP-binding cassette transporter A1 (ABCA1) and sterol regulatory element-binding protein 1c (SREBP-1c).[1][2]
To confirm that the induction of these target genes by this compound is exclusively LXR-dependent, a comparative study using cells with genetic deletion of LXRα, LXRβ, or both is the gold standard. The expected outcome is that the effect of this compound on gene expression will be significantly diminished or completely abolished in LXR knockout cells compared to their wild-type counterparts.
LXR Signaling Pathway and this compound's Mechanism of Action
Caption: LXR signaling pathway activation by this compound.
Comparative Analysis of this compound Activity in Wild-Type vs. LXR Knockout Cells
The following table summarizes the anticipated quantitative data from an experiment designed to confirm the LXR-dependent activity of this compound. The data presented is a representative example based on findings from studies using other potent LXR agonists in LXR knockout models.
| Cell Type | Treatment | Target Gene: ABCA1 (Fold Induction) | Target Gene: SREBP-1c (Fold Induction) |
| Wild-Type (WT) | Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (1 µM) | 15.0 | 8.0 | |
| LXRα Knockout (LXRα-/-) | Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (1 µM) | ~3.0 | ~2.0 | |
| LXRβ Knockout (LXRβ-/-) | Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (1 µM) | ~12.0 | ~6.0 | |
| LXRα/β Double Knockout (LXRα/β-/-) | Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (1 µM) | ~1.0 | ~1.0 |
Note: The fold induction values are illustrative. The partial reduction in gene induction in single knockout cells suggests some level of compensation by the remaining LXR isoform, while the complete abrogation of the response in double knockout cells confirms the on-target activity of the LXR agonist.
Experimental Workflow for Target Validation
Caption: Experimental workflow for validating this compound activity.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for conducting the target validation studies.
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
-
Euthanize wild-type, LXRα-/-, LXRβ-/-, and LXRα/β-/- mice according to approved institutional animal care and use committee protocols.
-
Isolate femur and tibia from the hind legs of the mice.
-
Flush the bone marrow from the bones using a syringe with Dulbecco's Modified Eagle Medium (DMEM).
-
Pellet the cells by centrifugation and resuspend in red blood cell lysis buffer. After incubation, wash the cells with DMEM.
-
Culture the bone marrow cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate them into macrophages.
-
Replace the medium every 2-3 days.
This compound Treatment
-
Seed the differentiated BMDMs into 6-well plates at a density of 1 x 10^6 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute this compound to the final desired concentration (e.g., 1 µM) in fresh culture medium. Prepare a vehicle control with the same concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the medium containing either this compound or the vehicle control.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
RNA Isolation and Quantitative PCR (qPCR)
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., from an RNA isolation kit).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
Perform qPCR using a real-time PCR system. Each reaction should contain cDNA, forward and reverse primers for the target genes (ABCA1, SREBP-1c) and a housekeeping gene (e.g., GAPDH or β-actin), and a suitable qPCR master mix.
-
Use the following cycling conditions (can be optimized): initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle-treated wild-type cells.
By following these protocols, researchers can robustly confirm the on-target activity of this compound and provide clear, reproducible data for publication and further drug development efforts.
References
A Comparative Analysis of the Synthetic Agonist GSK3987 and Natural Ligands for the Liver X Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic Liver X Receptor (LXR) agonist, GSK3987, and prominent natural LXR ligands. The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are critical nuclear receptors that govern the transcriptional regulation of genes involved in cholesterol homeostasis, lipid metabolism, and inflammation. Their activation presents a promising therapeutic strategy for metabolic and inflammatory diseases. This document offers an objective comparison of the synthetic compound this compound against endogenous oxysterols, supported by experimental data, to assist researchers in making informed decisions for their investigations.
Quantitative Comparison of LXR Ligands
The potency and binding affinity of LXR ligands are crucial parameters for evaluating their potential efficacy and selectivity. The following tables summarize the key quantitative data for this compound and major natural LXR ligands.
| Ligand | LXRα EC50 (nM) | LXRβ EC50 (nM) | LXRα Ki (nM) | LXRβ Ki (nM) |
| This compound | 50[1] | 40[1] | Not Reported | Not Reported |
| 22(R)-hydroxycholesterol | 325[2] | 4750[3] | 380[4] | Not Reported |
| 24(S)-hydroxycholesterol | 4000[1][5] | 3000[1][5] | 110[4] | Not Reported |
| 27-hydroxycholesterol | Not Reported | Not Reported | Not Reported | Not Reported |
| 24(S),25-epoxycholesterol | Not Reported | Not Reported | 200[4] | Not Reported |
Note: EC50 (half-maximal effective concentration) values indicate the concentration of a ligand that gives half-maximal response in a functional assay. Ki (inhibition constant) values represent the binding affinity of a ligand to the receptor. Lower values for both EC50 and Ki indicate higher potency and affinity, respectively. Data for all compounds were not available from a single source with identical experimental conditions, which may contribute to variability.
LXR Signaling Pathway
Upon activation by a ligand, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. Key target genes include those involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and fatty acid synthesis (e.g., SREBP-1c).
Caption: Overview of the Liver X Receptor (LXR) signaling pathway upon ligand binding.
Comparative Effects on Target Gene Expression
Both synthetic and natural LXR agonists modulate the expression of genes crucial for lipid metabolism. A key differentiator lies in their relative effects on genes controlling cholesterol efflux versus those promoting lipogenesis.
| Ligand | Effect on ABCA1 Expression | Effect on SREBP-1c Expression |
| This compound | Increased expression[1] | Increased expression[1] |
| Natural Oxysterols | Increased expression[6] | Can have a differential and less potent effect compared to synthetic agonists[6] |
Experimental Protocols
Detailed methodologies for key assays used to characterize and compare LXR ligands are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Ligand Binding Assay
This assay is used to determine the binding affinity of a ligand to LXR.
Principle: TR-FRET is based on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., a fluorescently labeled tracer ligand) when they are in close proximity. A test compound competes with the tracer for binding to the LXR, leading to a decrease in the FRET signal.
Materials:
-
GST-tagged LXRα or LXRβ protein
-
Terbium-labeled anti-GST antibody (Donor)
-
Fluorescently labeled LXR tracer ligand (Acceptor)
-
Test compounds (this compound and natural ligands)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of GST-LXR protein and Terbium-anti-GST antibody to each well.
-
Incubate for 60 minutes at room temperature.
-
Add the fluorescently labeled LXR tracer to all wells.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both the donor (~620 nm) and acceptor (~665 nm).
-
Calculate the ratio of acceptor to donor emission and plot against the compound concentration to determine the IC50, which can then be used to calculate the Ki.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a ligand to activate LXR-mediated gene transcription.
Principle: Cells are co-transfected with an LXR expression vector and a reporter plasmid containing a luciferase gene under the control of an LXR response element (LXRE). Activation of LXR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
Mammalian cell line (e.g., HEK293T or HepG2)
-
LXRα or LXRβ expression plasmid
-
LXRE-driven firefly luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Cell culture medium and supplements
-
Transfection reagent
-
Test compounds
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50.
Caption: Workflow for the LXR luciferase reporter gene assay.
Cellular Cholesterol Efflux Assay
This assay measures the capacity of LXR ligands to promote the removal of cholesterol from cells, a key step in reverse cholesterol transport.
Principle: Macrophages are loaded with radiolabeled cholesterol ([³H]-cholesterol). The cells are then treated with LXR ligands to induce the expression of cholesterol transporters like ABCA1. The amount of radiolabeled cholesterol released from the cells into the medium containing an acceptor (e.g., apolipoprotein A-I or HDL) is then quantified.
Materials:
-
Macrophage cell line (e.g., J774 or primary peritoneal macrophages)
-
[³H]-cholesterol
-
Cell culture medium
-
Test compounds
-
Cholesterol acceptor (e.g., Apolipoprotein A-I or HDL)
-
Scintillation cocktail and counter
Procedure:
-
Seed macrophages in a 24-well plate.
-
Label the cells by incubating them with medium containing [³H]-cholesterol for 24-48 hours.
-
Wash the cells to remove excess unincorporated [³H]-cholesterol.
-
Equilibrate the cells in serum-free medium for 18-24 hours.
-
Treat the cells with the test compounds in serum-free medium for 18-24 hours to induce gene expression.
-
Wash the cells and add fresh serum-free medium containing the cholesterol acceptor.
-
Incubate for 4-6 hours to allow for cholesterol efflux.
-
Collect the medium and lyse the cells.
-
Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.
Caption: Experimental workflow for the cellular cholesterol efflux assay.
Conclusion
The synthetic LXR agonist this compound demonstrates high potency for both LXRα and LXRβ. Natural ligands, such as oxysterols, generally exhibit lower potency compared to synthetic agonists. While potent activation of LXR signaling can be advantageous for stimulating reverse cholesterol transport, the concurrent induction of SREBP-1c by potent pan-agonists like this compound can lead to undesirable lipogenic effects. Natural LXR ligands may offer a more nuanced and potentially safer profile due to their generally lower potency and differential effects on lipogenic gene expression. The choice between this compound and natural LXR ligands will depend on the specific research question, with this compound serving as a powerful tool for robust LXR activation and natural ligands providing a more physiologically relevant model for studying endogenous LXR signaling. The experimental protocols provided in this guide offer standardized methods for the comprehensive evaluation and comparison of these and other novel LXR modulators.
References
- 1. Quantification of In Vitro Macrophage Cholesterol Efflux and In Vivo Macrophage-Specific Reverse Cholesterol Transport | Musculoskeletal Key [musculoskeletalkey.com]
- 2. 4.7. Cholesterol Efflux Assay [bio-protocol.org]
- 3. Minireview: Liver X Receptor β: Emerging Roles in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel in vivo Method for Measuring Cholesterol Mass Flux in Peripheral Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
A Head-to-Head Comparison of Liver X Receptor (LXR) Agonist Potencies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective side-by-side comparison of the potencies of common Liver X Receptor (LXR) agonists. The data presented is compiled from various experimental sources to aid researchers in selecting the appropriate compounds for their studies in areas such as metabolic disease, inflammation, and cancer.
Quantitative Comparison of LXR Agonist Potencies
The following table summarizes the half-maximal effective concentrations (EC50), inhibitory concentrations (IC50), and binding affinities (Ki/Kd) for several widely studied LXR agonists. These values are crucial for understanding the potency and selectivity of these compounds for the two LXR isoforms, LXRα and LXRβ.
| Compound | LXRα EC50 (nM) | LXRβ EC50 (nM) | Other Reported Potencies | Key Characteristics |
| T0901317 | 20[1][2] | ~50 (general)[3] | LXRα Kd: 7 nM[3], LXRβ Kd: 22 nM[3], FXR EC50: 5 µM[2], RORα Ki: 132 nM[2], RORγ Ki: 51 nM[2] | Potent dual LXR agonist, but also shows activity at FXR and is an inverse agonist at RORα/γ.[2][3] Widely used but its off-target effects should be considered. |
| GW3965 | 190[1] | 30[4] | LXRβ ED50: ~600-700 nM[1] | A potent and more selective LXR agonist compared to T0901317, with a preference for LXRβ.[1][4] |
| 27-Hydroxycholesterol | 85[1] | 71[1] | An endogenous LXR agonist, serving as a physiological reference.[1] | |
| ATI-111 | ~60[5] | ~700[5] | A synthetic steroidal LXR agonist that is a potent activator of LXRα.[5] | |
| LXR-623 | - | - | LXRα IC50: 179 nM[4], LXRβ IC50: 24 nM[4] | A partial LXRα and full LXRβ agonist that is brain-penetrant.[4][6] |
LXR Signaling Pathway
The activation of Liver X Receptors by agonists initiates a cascade of transcriptional events that regulate lipid metabolism and inflammation. The following diagram illustrates the canonical LXR signaling pathway.
Caption: LXR signaling pathway upon agonist binding.
Experimental Protocols
Luciferase Reporter Assay for LXR Agonist Potency Determination
This protocol is a widely used method to determine the potency (EC50) of LXR agonists.[7]
1. Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
After 24 hours, cells are co-transfected with an LXR expression vector (for either LXRα or LXRβ), a luciferase reporter plasmid containing LXR response elements (LXREs), and a Renilla luciferase control vector for normalization of transfection efficiency. Transfection is typically performed using a lipid-based transfection reagent.[1]
2. Compound Treatment:
-
24 hours post-transfection, the medium is replaced with DMEM containing 10% charcoal-stripped FBS to reduce the influence of endogenous ligands.[1]
-
Cells are then treated with serial dilutions of the LXR agonists (e.g., T0901317, GW3965) or a vehicle control (e.g., DMSO).[1]
3. Luciferase Activity Measurement:
-
After a 24-hour incubation with the compounds, the cells are lysed.[1]
-
Luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal, indicative of LXR activation, is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.[1][8]
4. Data Analysis:
-
The normalized luciferase activity is plotted against the logarithm of the agonist concentration.
-
EC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[8]
Experimental Workflow for LXR Agonist Comparison
The following diagram outlines a typical experimental workflow for the characterization and comparison of LXR agonists.
Caption: Experimental workflow for LXR agonist evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of GSK3987: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory performance of the Liver X Receptor (LXR) agonist GSK3987 against other well-established LXR agonists, T0901317 and GW3965. This guide synthesizes available experimental data to validate the anti-inflammatory potential of this compound and offers detailed experimental protocols for replication and further investigation.
Introduction to LXR Agonists and Inflammation
Liver X Receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that play a pivotal role in regulating cholesterol metabolism, fatty acid synthesis, and inflammatory responses.[1][2] Activation of LXRs by agonists has been shown to exert potent anti-inflammatory effects, making them attractive therapeutic targets for a range of inflammatory diseases, including atherosclerosis.[2][3] The anti-inflammatory action of LXR agonists is mediated through various mechanisms, including the transrepression of pro-inflammatory gene expression and the induction of cholesterol efflux from macrophages.[2][3]
This compound is a pan-LXRα/β agonist with EC50 values of 50 nM for LXRα and 40 nM for LXRβ.[3] This guide focuses on comparing its anti-inflammatory efficacy with two widely studied LXR agonists, T0901317 and GW3965.
Comparative Anti-inflammatory Performance
While direct head-to-head studies comparing the anti-inflammatory potency of this compound with T0901317 and GW3965 are limited in publicly available literature, we can infer its potential by examining the well-documented effects of the latter two compounds in similar experimental settings. The following tables summarize the quantitative data on the inhibition of key inflammatory markers by T0901317 and GW3965 in lipopolysaccharide (LPS)-stimulated macrophages. This data provides a benchmark for the expected anti-inflammatory activity of this compound.
In Vitro Inhibition of Pro-inflammatory Cytokines in Macrophages
LXR agonists have been demonstrated to suppress the production of pro-inflammatory cytokines in macrophages stimulated with LPS, a component of the outer membrane of Gram-negative bacteria that induces a strong inflammatory response.
| Compound | Cell Line | Target Cytokine | Concentration | % Inhibition | Reference |
| T0901317 | RAW264.7 | IL-1β (mRNA) | 1 µM | Significant decrease | [4] |
| RAW264.7 | IL-6 (mRNA) | 1 µM | Significant decrease | [4] | |
| RAW264.7 | TNF-α (Protein) | 1 µM | Significant decrease | [5] | |
| GW3965 | Peritoneal Macrophages | TNF-α (Protein) | 1 µM | Substantial suppression | [6] |
| Peritoneal Macrophages | MCP-1 (Protein) | 1 µM | Substantial suppression | [6] | |
| RAW264.7 | IL-6 (mRNA) | 10 µM | Marked inhibition | [7] | |
| RAW264.7 | IL-1β (mRNA) | 10 µM | Marked inhibition | [7] |
Table 1: In Vitro Anti-inflammatory Activity of T0901317 and GW3965 in LPS-Stimulated Macrophages. This table summarizes the inhibitory effects of T0901317 and GW3965 on the production of key pro-inflammatory cytokines in macrophage cell lines. The data is compiled from multiple studies and indicates a potent anti-inflammatory effect for both compounds.
In Vivo Anti-inflammatory and Atheroprotective Effects
The anti-inflammatory effects of LXR agonists observed in vitro translate to significant atheroprotective effects in animal models of atherosclerosis.
| Compound | Animal Model | Key Findings | % Lesion Reduction | Reference |
| T0901317 | ApoE-/- mice | Reduced atherosclerotic lesion size. | Not specified | [3] |
| GW3965 | LDLR-/- mice | Reduced atherosclerotic lesion area. | 53% (males), 34% (females) | |
| ApoE-/- mice | Reduced atherosclerotic lesion area. | 47% |
Table 2: In Vivo Anti-atherosclerotic Effects of LXR Agonists. This table highlights the in vivo efficacy of T0901317 and GW3965 in reducing atherosclerotic plaque formation in mouse models.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of LXR agonists are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.
LXR-Mediated Anti-inflammatory Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-atherosclerotic effects of LXRα agonist through induced conversion of M1 macrophage to M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration of an LXR agonist promotes atherosclerotic lesion remodelling in murine inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LXR agonist inhibits inflammation through regulating MyD88 mRNA alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Methods for Assessing the Effects of LXR Agonists on Macrophage Bacterial Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for GSK3987
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. This guide provides essential, step-by-step logistical information for the proper disposal of GSK3987, ensuring the safety of laboratory personnel and the environment. By providing clarity and value beyond the product itself, this document aims to be the preferred source for laboratory safety and chemical handling information.
This compound is a solid compound soluble in organic solvents like methanol (B129727) and Dimethyl Sulfoxide (DMSO).[1] Proper disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₀N₂O₃ | Cayman Chemical |
| Molecular Weight | 384.4 g/mol | Cayman Chemical |
| Physical State | Solid | Cayman Chemical |
| Solubility in DMSO | ~200 mg/mL | Cayman Chemical |
| Solubility in Methanol | ~100 mg/mL | Cayman Chemical |
| Storage Temperature | -20°C | Cayman Chemical |
| Stability | ≥ 4 years | Cayman Chemical |
Step-by-Step Disposal Protocol
It is imperative that this compound is not disposed of with household garbage or allowed to enter sewage systems.[3] The following protocol outlines the recommended procedure for its safe disposal.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
2. Solid Waste Disposal:
-
Collect any solid this compound waste, including empty vials or containers with residual powder, in a designated hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
For spills of solid material, mechanically collect the powder (e.g., with a scoop or spatula) and place it into the designated hazardous waste container.[4]
3. Solution Waste Disposal:
-
For solutions of this compound in solvents such as DMSO or methanol, absorb the liquid with an inert material like sand, diatomite, or universal binders.[2][3]
-
Place the absorbent material into the designated hazardous waste container.
-
Do not pour this compound solutions down the drain.
4. Decontamination:
-
Decontaminate any surfaces or non-disposable equipment that have come into contact with this compound.
-
Use a suitable solvent, such as alcohol, to wipe down the contaminated areas.[2]
-
Collect all cleaning materials (e.g., wipes, paper towels) and place them in the hazardous waste container.
5. Waste Storage and Collection:
-
Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.
-
Arrange for collection by a licensed hazardous waste disposal service in accordance with your institution's and local regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling GSK3987
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of GSK3987, a potent dual agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ). The following procedural guidance is designed to answer specific operational questions, fostering a safe and efficient research environment.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against splashes and dust. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact. |
| Skin and Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for bulk quantities or in situations with potential for aerosolization. | Minimizes inhalation of the compound. |
General Handling Precautions:
-
Avoid contact with eyes, skin, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation in the workplace.
Logistical Information: Storage and Disposal
Proper storage and disposal are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Condition | Specification | Rationale |
| Storage Temperature | Store at -20°C for long-term storage. | Ensures stability of the compound. |
| Storage Container | Keep container tightly closed. | Prevents contamination and degradation. |
| Incompatible Materials | Strong oxidizing agents. | Avoids potentially hazardous chemical reactions. |
Disposal Plan: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Experimental Protocol: In Vitro LXR Activation Assay
The following is a representative protocol for a cell-based assay to measure the activation of LXR targets, such as ABCA1, by this compound.
Objective: To determine the dose-dependent effect of this compound on the expression of the LXR target gene ABCA1 in a human cell line (e.g., THP-1 or HepG2).
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human monocytic cell line (THP-1) or human liver cancer cell line (HepG2)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
Procedure:
-
Cell Seeding: Plate THP-1 or HepG2 cells in 96-well plates at a predetermined density and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of working concentrations.
-
Cell Treatment: Treat the cells with the various concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for changes in gene expression.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
qRT-PCR: Perform qRT-PCR to measure the relative expression levels of the ABCA1 gene. Use a housekeeping gene for normalization.
-
Data Analysis: Analyze the qRT-PCR data to determine the fold change in ABCA1 expression in response to this compound treatment compared to the vehicle control.
This compound Signaling Pathway
This compound acts as an agonist for both LXRα and LXRβ. Upon binding, these nuclear receptors form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, leading to their transcription. Key target genes include ABCA1, which is involved in cholesterol efflux, and SREBP-1c, a key regulator of lipogenesis.
Caption: this compound signaling pathway leading to target gene expression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
